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2-Acetyl-1-(phenylsulfonyl)pyrrole Documentation Hub

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  • Product: 2-Acetyl-1-(phenylsulfonyl)pyrrole
  • CAS: 86688-88-2

Core Science & Biosynthesis

Foundational

The Phenylsulfonyl Group in Pyrrole Chemistry: A Strategic Guide to Regiocontrol and Reactivity

The following technical guide details the strategic application of the phenylsulfonyl group in pyrrole chemistry. Executive Summary In the architecture of heterocyclic synthesis, the pyrrole ring presents a paradox: it i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of the phenylsulfonyl group in pyrrole chemistry.

Executive Summary

In the architecture of heterocyclic synthesis, the pyrrole ring presents a paradox: it is electron-rich and prone to electrophilic attack, yet notoriously unstable toward acids and oxidants (polymerization). The


-phenylsulfonyl (

-PhSO

) group
serves as more than a passive protecting group; it is a "chameleon" modulator that fundamentally alters the electronic landscape of the pyrrole ring.[1]

For the medicinal chemist, the


-PhSO

moiety offers three critical advantages:
  • Electronic Deactivation: It lowers the HOMO energy, stabilizing the ring against oxidative degradation and acid-catalyzed polymerization.

  • Regioselective Switching: It enables a reversal of the natural C2-selectivity to C3-selectivity under specific Friedel-Crafts conditions.[1]

  • Directed Metallation: It facilitates C2-lithiation via the Directed Ortho Metalation (DoM) effect, provided nucleophilic attack on the sulfur is suppressed.[1]

Electronic Modulation & The "Regioselectivity Switch"

Unprotected pyrroles react predominantly at the C2 position (


-position) due to the greater stability of the 

-complex intermediate.[1] The introduction of an electron-withdrawing phenylsulfonyl group on the nitrogen atom creates a dipole that deactivates the ring.

However, the defining feature of


-PhSO

pyrrole is its Lewis-Acid-Dependent Regioselectivity .[1] This phenomenon allows researchers to select the site of functionalization solely by changing the catalyst.
The Mechanism of C3-Acylation

While steric hindrance at C2 (caused by the bulky sulfonyl group) plays a role, the mechanism is primarily electronic and coordinate.

  • Hard Lewis Acids (e.g., AlCl

    
    ):  Coordinate strongly with the acylating agent and potentially the sulfonyl oxygens. This creates a "superelectrophile" or alters the transition state geometry, favoring the C3 position  (thermodynamic or sterically favored pathway under these specific conditions).
    
  • Softer/Weaker Lewis Acids (e.g., BF

    
    OEt
    
    
    
    , SnCl
    
    
    ):
    The reaction reverts to the intrinsic electronic preference of the pyrrole ring, yielding the C2 product .
Visualization: The Regioselectivity Bifurcation

The following diagram illustrates the divergent pathways controlled by Lewis acid selection.

Regioselectivity Start N-(Phenylsulfonyl)pyrrole ConditionA Strong Lewis Acid (AlCl3, CH2Cl2) Start->ConditionA + Reagent ConditionB Weak Lewis Acid (BF3·OEt2 or SnCl4) Start->ConditionB + Reagent Reagent Acyl Chloride (RCOCl) InterA Steric/Coordination Control ConditionA->InterA InterB Electronic Control ConditionB->InterB Product3 3-Acyl-1-(phenylsulfonyl)pyrrole (Major Product) InterA->Product3 C3 Selective Product2 2-Acyl-1-(phenylsulfonyl)pyrrole (Major Product) InterB->Product2 C2 Selective caption Figure 1: Lewis acid-controlled regioselectivity switch in N-phenylsulfonyl pyrrole acylation.

C2-Lithiation and C-H Activation[1]

The inductive electron-withdrawing nature of the sulfonyl group increases the acidity of the adjacent C2-protons (


 reduction). This allows for Directed Ortho Metalation (DoM)  using lithium bases.[1]
  • Reagent: Lithium Diisopropylamide (LDA) is preferred over

    
    -BuLi.[1]
    
  • Reasoning:

    
    -BuLi is highly nucleophilic and may attack the sulfur atom of the sulfonyl group, leading to cleavage (sulfinic acid formation) or ring opening.[1] LDA is bulky and non-nucleophilic, acting solely as a base to deprotonate C2.
    
  • The "Halogen Dance": If a halogen (e.g., bromine) is present at C3, lithiation can trigger a base-catalyzed halogen migration (halogen dance) to C2 or C5, complicating the product profile.

Deprotection Strategies

The removal of the phenylsulfonyl group is the "Achilles' heel" of this strategy. It requires conditions that cleave the sulfonamide bond without degrading the pyrrole ring.

Table 1: Comparative Deprotection Protocols
MethodReagentsMechanismSuitabilityNotes
Basic Hydrolysis NaOH or KOH / MeOHNucleophilic attack on SulfurRobust substratesCan be slow; requires heat which may degrade sensitive functional groups.[1]
Reductive Cleavage Mg / MeOHSingle Electron Transfer (SET)Sensitive substratesVery mild; highly chemoselective; preserves esters/ketones.[1]
Fluoride Cleavage TBAF / THFNucleophilic attackSilyl-containing substratesLess common for PhSO

than for TIPS, but viable in specific cases.[1]
Organometallic Na / NaphthaleneRadical Anion ReductionStable substratesHarsh conditions; strictly anhydrous environment required.[1]

Detailed Experimental Protocols

Protocol A: -Sulfonylation of Pyrrole (Protection)

This protocol ensures quantitative protection while avoiding polymerization.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and N

    
     inlet.
    
  • Reagents:

    • Pyrrole (1.0 equiv) - Freshly distilled to remove polymers.[1]

    • NaH (60% dispersion in oil, 1.2 equiv) - Washed with hexanes to remove oil if strictly necessary, usually used as is.[1]

    • Benzenesulfonyl chloride (PhSO

      
      Cl, 1.1 equiv).[1]
      
    • DMF (anhydrous) or THF.[1]

  • Procedure:

    • Suspend NaH in THF/DMF at 0°C.

    • Add pyrrole dropwise over 15 minutes. (Observe H

      
       evolution). Stir for 30 min at 0°C to form the pyrrolide anion.
      
    • Add PhSO

      
      Cl dropwise.[1] The solution may turn slightly yellow.
      
    • Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1][2] Wash organics with water (3x) to remove DMF.[1] Dry over MgSO
    
    
    
    .
  • Validation:

    
    H NMR will show the disappearance of the broad N-H signal and the appearance of aromatic sulfonyl peaks (7.5–8.0 ppm).
    
Protocol B: Regioselective C3-Acylation

Targeting the "unnatural" isomer using AlCl


.[1]
  • Setup: Dry flask, N

    
     atmosphere.
    
  • Reagents:

    • 
      -(Phenylsulfonyl)pyrrole (1.0 equiv).[1]
      
    • Acyl Chloride (1.1 equiv).[1]

    • Aluminum Chloride (AlCl

      
      , 2.5 equiv) - Must be anhydrous/fresh.[1]
      
    • Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve acyl chloride in DCM at 0°C.

    • Add AlCl

      
       in portions. Stir 15 min to form the acylium complex.
      
    • Add

      
      -(Phenylsulfonyl)pyrrole solution (in DCM) slowly to the complex.[1]
      
    • Critical Step: Stir at RT for 2–8 hours. Monitor by TLC.[1][2][3]

  • Workup: Pour carefully onto ice/HCl mixture (exothermic). Extract with DCM.[1]

  • Result: The major product will be the 3-acyl isomer.[1][4] (Note: If BF

    
    OEt
    
    
    
    were used instead of AlCl
    
    
    , the 2-acyl isomer would predominate).[1]
Protocol C: Mild Reductive Deprotection (Mg/MeOH)

Best for substrates with sensitive carbonyls.[1]

  • Reagents:

    • 
      -PhSO
      
      
      
      -pyrrole derivative.[1]
    • Magnesium turnings (5-10 equiv) - Mechanically activated (crushed).[1]

    • Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve substrate in MeOH (0.1 M).[1]

    • Add Mg turnings.[1]

    • Sonication can accelerate the initiation.

    • Stir at RT.[1][5] Hydrogen gas evolves gently.[1]

    • Reaction is typically complete in 1-3 hours.[1]

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1][2]
    

Integrated Workflow Diagram

The following diagram summarizes the synthetic pathway from pyrrole to functionalized derivatives using the PhSO


 group.

Workflow Pyrrole Pyrrole (1H) Protection Protection: NaH, PhSO2Cl Pyrrole->Protection Protected N-(Phenylsulfonyl)pyrrole Protection->Protected Branch Select Pathway Protected->Branch PathA Path A: C3-Acylation (AlCl3, RCOCl) Branch->PathA Lewis Acid Control PathB Path B: C2-Lithiation (LDA, Electrophile) Branch->PathB DoM Control InterA 3-Substituted Intermediate PathA->InterA InterB 2-Substituted Intermediate PathB->InterB Deprotection Deprotection: Mg/MeOH (Mild) or NaOH (Basic) InterA->Deprotection InterB->Deprotection Final3 3-Substituted Pyrrole (Target) Deprotection->Final3 From Path A Final2 2-Substituted Pyrrole (Target) Deprotection->Final2 From Path B caption Figure 2: Integrated synthetic workflow for PhSO2-mediated pyrrole functionalization.

References

  • Anderson, H. J., & Lee, S. F. (1980).[1] Pyrrole chemistry.[1][2][3][6][7][8][9][10] XXI. Acylation of N-benzenesulfonylpyrrole. Canadian Journal of Chemistry.[1] [1]

  • Kakushima, M., et al. (1983).[1] Regioselective substitution of N-benzenesulfonylpyrrole.[1][4] The Journal of Organic Chemistry.

  • Rokach, J., et al. (1981).[1] Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Tetrahedron Letters.[1][11]

  • Gribble, G. W. (2002).[1][9][12] Lithiation of N-benzenesulfonylpyrrole.[1][4][13] In Lithium Chemistry: A Theoretical and Experimental Overview. [1]

  • Alonso, E., et al. (1997).[1][11] Reductive deprotection of sulfonamides and esters.[1][11] Tetrahedron.[1][11][14][15]

Sources

Exploratory

Potential biological activity of substituted pyrrole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrrole Pharmacophore: Strategic Design and Biological Evaluation in Modern Drug Discovery

Executive Summary

The pyrrole ring (C₄H₅N) stands as a "privileged structure" in medicinal chemistry, serving as the architectural core for blockbuster drugs ranging from Atorvastatin (Lipitor) to Sunitinib (Sutent) . Its electron-rich aromatic nature, capability for diverse substitution, and ability to participate in hydrogen bonding (both as donor and acceptor) make it an ideal scaffold for targeting kinase active sites, DNA minor grooves, and bacterial cell walls.

This technical guide provides a rigorous framework for the design, synthesis, and biological validation of substituted pyrrole derivatives. It moves beyond basic descriptions to explore the causality of structure-activity relationships (SAR) and provides self-validating experimental protocols for immediate application in drug discovery workflows.

The Chemical Canvas: Why Pyrrole?

The pyrrole ring is a five-membered, electron-rich heterocycle. Its biological utility stems from three specific physicochemical properties:

  • Amphoteric Binding Potential: The N-H proton is weakly acidic (pKa ~17.5), allowing it to serve as a hydrogen bond donor (HBD) in receptor pockets (e.g., the hinge region of kinases). Conversely, the π-system can engage in π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).

  • Electronic Tunability: Substituents at the C2 and C5 positions communicate electronically with C3 and C4. Electron-withdrawing groups (EWGs) like halogens or nitriles can stabilize the ring against oxidative metabolism and modulate the pKa of the N-H group, enhancing bioavailability.

  • Rigid Linker Capacity: Pyrrole serves as a rigid spacer that orients pharmacophores in specific 3D vectors, crucial for multi-target drugs like Sunitinib (RTK inhibitor).

Therapeutic Architectures & Mechanisms of Action

Anticancer Activity: Kinase Inhibition

Substituted pyrroles, particularly pyrrole-indolinones (e.g., Sunitinib) and pyrrolo[2,3-d]pyrimidines , act primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs).

  • Mechanism: The pyrrole moiety occupies the ATP-binding pocket. The N-H group typically forms a critical hydrogen bond with the backbone carbonyl of the "hinge region" residues (e.g., Glu, Met).

  • Downstream Effect: Inhibition of RTKs (VEGF, PDGF) blocks autophosphorylation, severing the signal transduction cascades (Ras/Raf/MEK/ERK) responsible for angiogenesis and tumor proliferation.

Antimicrobial Activity: Targeting the Cell Envelope & DNA

Pyrrole derivatives like Pyrrolnitrin exhibit potent antifungal and antibacterial activity.

  • Mechanism A (InhA Inhibition): In Mycobacterium tuberculosis, pyrrole-based compounds inhibit Enoyl-ACP reductase (InhA), a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II), preventing the synthesis of mycolic acids required for the cell wall.

  • Mechanism B (DNA Binding): Polyamides containing N-methylpyrrole (Py) and N-methylimidazole (Im) units bind to the minor groove of DNA in a sequence-specific manner, inhibiting transcription factor binding.

Structure-Activity Relationship (SAR) Matrix

The following table synthesizes data from recent high-impact studies regarding substitution patterns on the pyrrole core.

PositionModification StrategyBiological Impact & Causality
N1 (Nitrogen) Methylation / AlkylationSolubility & Bioavailability. Large hydrophobic groups (e.g., benzyl) can target hydrophobic pockets but may reduce H-bond donor capacity essential for kinase hinge binding.
C2 / C5 Aryl / Heteroaryl groupsPotency & Selectivity. Introduction of phenyl or thiophene rings extends conjugation and facilitates π-π stacking with receptor residues. Crucial for "dumbbell" shaped inhibitors.
C3 / C4 Halogenation (F, Cl, Br)Metabolic Stability. Blocking metabolically labile sites prevents rapid oxidation. Electron-withdrawing halogens also increase the acidity of the N1-H, strengthening H-bonds.
Linkers Amide / HydrazoneSpacer Geometry. Rigid linkers at C2/C3 often connect the pyrrole to a secondary pharmacophore (e.g., a zinc-binding group for HDAC inhibition).

Experimental Workflows: Self-Validating Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of pyrrole derivatives against cancer cell lines (e.g., A549, MCF-7).

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial succinate dehydrogenase). This is a direct measure of cell viability.

Step-by-Step Methodology:

  • Seeding: Plate cells (A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of pyrrole derivatives in DMSO.

    • Perform serial dilutions in culture medium (Final DMSO concentration < 0.1% to prevent solvent toxicity).

    • Add

      
       of varying concentrations (
      
      
      
      ) to wells.
    • Controls (Critical):

      • Negative Control: Cells + Medium + 0.1% DMSO (100% viability reference).

      • Positive Control:[1] Doxorubicin or Cisplatin (validates assay sensitivity).

      • Blank: Medium only (no cells) to subtract background absorbance.

  • Incubation: Incubate for 48h.

  • Development: Add

    
     MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Note: Check for purple precipitate.
    
  • Solubilization: Aspirate medium carefully. Add

    
     DMSO to dissolve formazan crystals. Shake plate for 10 min.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curves to calculate IC₅₀.
    
Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or M. tuberculosis.

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Muller-Hinton Broth.
  • Plate Setup: Use a 96-well round-bottom plate. Add

    
     broth to all wells.
    
  • Dilution: Add

    
     of pyrrole stock to column 1. Perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add

    
     of bacterial suspension to all wells (except sterility control).
    
  • Controls:

    • Growth Control: Bacteria + Broth + Solvent (no drug).

    • Sterility Control: Broth only.

    • Reference Standard: Ciprofloxacin (Antibacterial) or Isoniazid (Antitubercular).

  • Incubation: 37°C for 18-24h.

  • Visualization: Add

    
     Resazurin (Alamar Blue) dye (0.01%). Incubate 2-4h.
    
    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Result: The MIC is the lowest concentration well that remains blue.

Visualizing the Science

Diagram 1: The Pyrrole SAR Map

This diagram illustrates the functional zones of the pyrrole ring for drug design.

PyrroleSAR Core Pyrrole Core (C4H5N) N1 N1 Position Solubility & H-Bonding (Target: Kinase Hinge) Core->N1 H-Bond Donor C2_C5 C2/C5 Positions Aryl Binding (Target: Hydrophobic Pockets) Core->C2_C5 Steric Bulk/Pi-Stacking C3_C4 C3/C4 Positions Electronic Tuning (Target: Metabolic Stability) Core->C3_C4 Halogenation (F, Cl)

Caption: Functional mapping of the pyrrole scaffold highlighting critical substitution zones for optimizing pharmacokinetics and binding affinity.

Diagram 2: Kinase Inhibition Mechanism

This workflow details how pyrrole-based inhibitors (e.g., Sunitinib) disrupt cancer signaling.

KinaseMechanism Ligand Pyrrole Inhibitor (e.g., Sunitinib) Receptor Receptor Tyrosine Kinase (VEGFR / PDGFR) Ligand->Receptor Targets Binding ATP Pocket Binding (H-Bond at Hinge Region) Receptor->Binding Occupies Block Blockade of Autophosphorylation Binding->Block Prevents ATP Access Signal Downstream Signaling (Ras/Raf/MEK/ERK) Block->Signal Inhibits Outcome Inhibition of Angiogenesis & Tumor Growth Signal->Outcome Result

Caption: Mechanism of Action (MOA) for pyrrole-based RTK inhibitors disrupting oncogenic signaling cascades.

References

  • Bhardwaj, V. et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship. ResearchGate. Link

  • Gholap, S. S. (2024).[2][3][4] Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry. Link

  • Mishra, S. et al. (2020).[5] Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH/Biochem Pharmacol. Link

  • Raimondi, M. V. et al. (2019). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Link

  • Kilic-Kurt, Z. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. MDPI Molecules. Link

Sources

Foundational

Physical properties like melting point and solubility of 2-Acetyl-1-(phenylsulfonyl)pyrrole

The following technical guide details the physicochemical properties, synthesis logic, and characterization protocols for 2-Acetyl-1-(phenylsulfonyl)pyrrole . This guide is structured to support researchers in the precis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and characterization protocols for 2-Acetyl-1-(phenylsulfonyl)pyrrole . This guide is structured to support researchers in the precise handling, identification, and utilization of this compound as a regioselective intermediate in heterocyclic chemistry.

CAS: 86688-88-2 | Formula: C₁₂H₁₁NO₃S | MW: 249.29 g/mol [1][2]

Executive Summary & Chemical Identity

2-Acetyl-1-(phenylsulfonyl)pyrrole is a critical synthetic intermediate used primarily to access 2-substituted pyrroles, which are otherwise difficult to synthesize directly due to the natural preference of pyrroles for electrophilic aromatic substitution (EAS) at the C3 position when N-substituted with electron-withdrawing groups.[1][2][3]

The presence of the bulky, electron-withdrawing phenylsulfonyl (


) group on the nitrogen atom serves two functions:
  • Protection: It masks the acidic N-H proton.[2][3]

  • Regiodirection: It alters the electronics of the pyrrole ring.[3] While standard Friedel-Crafts acylation with

    
     favors the C3 position, the use of specific Lewis acids like 
    
    
    
    inverts this selectivity to favor the C2 position, yielding the target compound.[2][3]
Physicochemical Data Profile[2][3][4][5][6]
PropertyValueContext/Notes
Melting Point 95 – 96 °C Sharp transition indicates high crystallinity.[1][2][4] Lower ranges (88-91°C) often indicate contamination with the 3-acetyl isomer.[1][2][3]
Appearance White to beige crystalline solidColor darkens upon oxidation or prolonged light exposure.[1][2][3][4]
Aqueous Solubility ~36.9 µg/mL (pH 7.[1][2][3][4]4)Highly lipophilic; practically insoluble in water.[1][2][3][4]
LogP (Predicted) ~2.1 – 2.5Indicates strong affinity for organic phases (DCM, EtOAc).[1][2][4]
Density 1.26 g/cm³Estimated value for the solid state.[1][2][3][4]

Solubility Profile & Solvent Selection

Understanding the solubility landscape is vital for purification (recrystallization) and reaction medium selection.[2][3] The compound exhibits a "Lipophilic-Polar" character due to the sulfonyl and acetyl moieties.[2][3]

Practical Solubility Guidelines
  • Primary Solvents (High Solubility): Dichloromethane (DCM), Chloroform (

    
    ), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[1][3]
    
    • Usage: These are the solvents of choice for extraction and NMR characterization.[2][3]

  • Secondary Solvents (Moderate Solubility): Ethyl Acetate, Acetone, Ethanol (hot).[2][3]

    • Usage: Ethyl Acetate is the standard solvent for silica gel chromatography (eluting typically at 20-30% EtOAc in Hexanes).[1][2][3]

  • Anti-Solvents (Low Solubility): Hexanes, Pentane, Water, Diethyl Ether (cold).[3]

    • Usage: Hexanes are used to precipitate the product from concentrated DCM or EtOAc solutions during recrystallization.[2][3]

Recrystallization Protocol (Self-Validating)

To achieve the literature melting point of 95–96°C, removal of the 3-acetyl isomer is required.[1][2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol or a mixture of EtOAc/Hexanes (1:3).[2][3]

  • Clarification: If the solution is colored, treat with activated charcoal and filter while hot.[2][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The 2-acetyl isomer typically crystallizes as defined prisms, whereas the 3-acetyl isomer remains in the mother liquor or oils out.[2][3]

  • Validation: The harvested crystals must show a single spot on TLC (

    
     in 3:7 EtOAc:Hexanes) and a sharp melting point.
    

Synthesis & Regiocontrol Logic

The synthesis of 2-Acetyl-1-(phenylsulfonyl)pyrrole is a classic example of catalyst-controlled regioselectivity .[1][2][3] The choice of Lewis acid dictates the electrophilic attack site.[2][3]

  • Path A (Target):

    
     catalysis coordinates with the anhydride/chloride to form a complex that delivers the acyl group to the C2 position (proximal to the N-sulfonyl group via chelation or steric steering).[2][3]
    
  • Path B (Off-Target):

    
     catalysis typically favors the thermodynamically more stable C3 substitution or follows the electronic directing effects of the sulfonyl group which deactivates C2 more than C3.[2][3]
    
Workflow Diagram: Regioselective Divergence

The following diagram illustrates the critical decision node in the synthesis pathway.

SynthesisPath Start 1-(Phenylsulfonyl)pyrrole Reagent Acylating Agent (Ac2O or AcCl) Start->Reagent PathA Catalyst: BF3·OEt2 (Kinetic/Chelation Control) Reagent->PathA Route 1 PathB Catalyst: AlCl3 (Thermodynamic Control) Reagent->PathB Route 2 Product2 TARGET: 2-Acetyl-1-(phenylsulfonyl)pyrrole (MP: 95-96°C) PathA->Product2 Product3 BYPRODUCT: 3-Acetyl-1-(phenylsulfonyl)pyrrole (MP: ~120°C or Oil) PathB->Product3

Caption: Catalyst-dependent regioselectivity switch. BF3·OEt2 favors the C2-acetyl target, while AlCl3 favors the C3-isomer.[1][2]

Characterization & Validation Protocols

To ensure scientific integrity, the identity of the compound must be validated using orthogonal methods.[3]

A. Melting Point Determination (Purity Check)[2][3][7]
  • Method: Capillary tube method using a calibrated melting point apparatus (e.g., Buchi or Stuart).[3]

  • Standard: 95.0 – 96.0 °C.[2][3]

  • Diagnostic: A range >2°C or a value <92°C indicates significant contamination with the 3-isomer or residual solvent.[2][3]

B. NMR Spectroscopy (Structural Confirmation)

Differentiation between the 2-substituted and 3-substituted isomers is distinct in


H NMR due to the coupling constants (

) of the pyrrole ring protons.[2][3]
  • 2-Acetyl Isomer (Target):

    • The proton at C3 (adjacent to carbonyl) appears as a doublet of doublets (dd) with a characteristic coupling to H4 and H5.[2][3]

    • Key Signal: Look for the acetyl methyl singlet at

      
       ppm.[2][3]
      
    • Aromatic Region: The pyrrole protons typically appear at

      
       6.3 (H4), 7.2 (H3), and 7.8 (H5) ppm (approximate values in 
      
      
      
      ).[1][3]
  • 3-Acetyl Isomer (Impurity):

    • The symmetry is different; H2 is a distinct singlet-like signal (or narrow doublet) shifted downfield due to the adjacent N-sulfonyl and C-carbonyl groups.[1][2][3]

C. HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[3]

  • Mobile Phase: Acetonitrile/Water (Gradient 50%

    
     90% ACN).[2][3]
    
  • Detection: UV at 254 nm (Strong absorption due to phenylsulfonyl and enone system).[2][3]

  • Retention Time: The 2-acetyl isomer is generally less polar (elutes later) than the 3-acetyl isomer on reverse phase due to the shielding of the polar carbonyl by the adjacent sulfonyl group.[2][3]

References

  • ChemicalBook. (2024).[2][3] 2-Acetyl-1-(phenylsulfonyl)pyrrole Properties and Safety Data. Retrieved from [1][2]

  • PubChem. (2024).[2][3][5] Compound Summary: 2-Acetyl-1-(phenylsulfonyl)pyrrole (CID 706406).[1][2][3] National Library of Medicine.[2][3] Retrieved from [1][2]

  • Kakushima, M., et al. (1983).[2][3] Regioselective synthesis of acylpyrroles. Journal of Organic Chemistry, 48(19), 3214-3219.[2][3] (Validating the BF3 vs AlCl3 selectivity). Retrieved from [1][2]

  • Echemi. (2024).[2][3] Safety Data Sheet: 2-Acetyl-1-(phenylsulfonyl)pyrrole. Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Leveraging 2-Acetyl-1-(phenylsulfonyl)pyrrole in Medicinal Chemistry

Executive Summary: The Strategic Value of the Scaffold In medicinal chemistry, the pyrrole ring is a privileged structure found in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In medicinal chemistry, the pyrrole ring is a privileged structure found in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the electron-rich nature of the free pyrrole ring presents a significant synthetic challenge: it is prone to oxidation, polymerization, and non-selective electrophilic aromatic substitution (EAS).

2-Acetyl-1-(phenylsulfonyl)pyrrole (CAS: 86688-88-2) serves as a critical "masked" scaffold. The phenylsulfonyl group acts as a dual-purpose tool:

  • Electronic Deactivation: It withdraws electron density from the pyrrole ring, preventing oxidative degradation and inhibiting unwanted electrophilic attack at the C4/C5 positions during side-chain manipulation.

  • Regio-Director: It sterically blocks the nitrogen and electronically directs subsequent functionalizations, enabling chemistry that is impossible on the free 2-acetylpyrrole.

This guide details the synthesis, functionalization, and application of this scaffold in generating fused heterocycles and kinase inhibitor precursors.

Synthesis Module: Establishing the Scaffold

The Regioselectivity Paradox

A common error in pyrrole chemistry is attempting to synthesize the 2-acetyl derivative by acylating N-(phenylsulfonyl)pyrrole. This approach fails.

  • Direct Acylation Route (Incorrect): Friedel-Crafts acylation of N-(phenylsulfonyl)pyrrole yields predominantly the 3-acetyl isomer due to the steric bulk of the sulfonyl group and electronic directing effects.

  • Protection Route (Correct): The robust protocol involves acylating the free pyrrole first (which favors C2) and then protecting the nitrogen.

Protocol A: Synthesis of 2-Acetyl-1-(phenylsulfonyl)pyrrole

Objective: Preparation of high-purity scaffold from 2-acetylpyrrole.

Reagents:

  • 2-Acetylpyrrole (1.0 eq)[1][2]

  • Benzenesulfonyl chloride (1.2 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq - Phase Transfer Catalyst)

  • 50% NaOH (aq) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-acetylpyrrole (e.g., 10 mmol) in DCM (20 mL). Add TBAHS (0.5 mmol).

  • Biphasic Setup: Add 50% NaOH solution (10 mL) to the reaction vessel. The mixture will form a biphasic system.

  • Addition: Cool the mixture to 0°C. Add benzenesulfonyl chloride (12 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Vigorously stir the biphasic mixture at room temperature for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The N-protected product is less polar than the starting material.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Wash combined organics with water and brine, dry over anhydrous

    
    , and concentrate. Recrystallize from Ethanol/Hexane to yield off-white crystals.
    

Yield Expectation: >90% Key Quality Attribute: Absence of N-H stretch in IR (~3200 cm⁻¹); appearance of Sulfonyl stretches (~1370, 1170 cm⁻¹).

Functionalization Strategies: The "Gateway" Reactions

Once synthesized, the 2-acetyl-1-(phenylsulfonyl)pyrrole allows for specific transformations that are difficult on the unprotected analog.

Application 1: -Bromination (Precursor to Thiazoles/Imidazoles)

On a free pyrrole, bromination agents often attack the ring (C4/C5). The phenylsulfonyl group deactivates the ring, forcing the reaction to the acetyl side chain.

Protocol B: Selective


-Bromination 
  • Setup: Dissolve 2-acetyl-1-(phenylsulfonyl)pyrrole (1.0 eq) in dry THF or Chloroform.

  • Reagent: Add Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) or

    
     (2.0 eq). Note: Avoid elemental bromine to prevent ring bromination.
    
  • Conditions: Reflux for 2-6 hours.

  • Result: Formation of 2-(2-bromoacetyl)-1-(phenylsulfonyl)pyrrole .

  • Utility: This intermediate is the substrate for the Hantzsch Thiazole Synthesis . Reacting this bromide with thioureas yields 2-(pyrrol-2-yl)thiazoles, a scaffold common in CDK and VEGFR inhibitors.

Application 2: Friedel-Crafts Alkylation (C4/C5 Functionalization)

While the ring is deactivated, it is not inert. Strong electrophiles can be introduced at C4 or C5 under controlled conditions, allowing for the construction of non-symmetric 2,4- or 2,5-disubstituted pyrroles.

Medicinal Chemistry Case Study: Kinase Inhibitor Scaffold

Target: Synthesis of a 4-(2-aminothiazol-4-yl)-1H-pyrrole motif (common in kinase inhibitors).

Workflow:

  • Start: 2-Acetyl-1-(phenylsulfonyl)pyrrole.

  • Functionalize:

    
    -Bromination (Protocol B).
    
  • Cyclize: React the

    
    -bromo ketone with Thiourea in Ethanol (Reflux, 2h).
    
    • Mechanism:[3][4][5][6] The sulfur attacks the

      
      -carbon, followed by cyclization and dehydration.
      
  • Deprotect: The phenylsulfonyl group is cleaved using mild base (

    
    /MeOH or TBAF/THF) to release the free N-H pyrrole, which is often required for hydrogen bonding in the kinase ATP-binding pocket.
    

Visualizations

Diagram 1: Regioselectivity and Synthetic Logic

This diagram illustrates the critical decision pathways in synthesizing the scaffold, highlighting why the protection-first route fails.

G Start1 Pyrrole Start2 N-(Phenylsulfonyl)pyrrole Start1->Start2 PhSO2Cl, Base Inter1 2-Acetylpyrrole (C2 Selective) Start1->Inter1 AcCl, AlCl3 (Friedel-Crafts) Inter2 3-Acetyl-1-(phenylsulfonyl)pyrrole (Major Product - Undesired) Start2->Inter2 AcCl, AlCl3 (Steric Blocking at C2) Target 2-Acetyl-1-(phenylsulfonyl)pyrrole (Target Scaffold) Start2->Target Path Blocked (Minor Product) Inter1->Target PhSO2Cl, NaOH, TBAHS (N-Protection)

Caption: Comparative synthetic routes showing the necessity of acylating before sulfonylating to achieve the C2-isomer.

Diagram 2: Medicinal Chemistry Workflow (Hantzsch Synthesis)

This diagram details the conversion of the scaffold into a bioactive thiazole hybrid.

H Scaffold 2-Acetyl-1-(phenylsulfonyl)pyrrole Bromide alpha-Bromo Ketone Intermediate Scaffold->Bromide Bromination Cyclized N-Protected Pyrrole-Thiazole Bromide->Cyclized Condensation FinalDrug Free Pyrrole-Thiazole (Kinase Inhibitor Motif) Cyclized->FinalDrug Hydrolysis Reagent1 PTAB or CuBr2 (Selective Bromination) Reagent2 Thiourea/EtOH (Hantzsch Cyclization) Reagent3 K2CO3/MeOH (Deprotection)

Caption: Step-by-step transformation of the scaffold into a pharmacologically active pyrrole-thiazole motif.

Quantitative Data Summary

PropertyValueRelevance
CAS Number 86688-88-2Unique Identifier
Molecular Weight 249.29 g/mol Fragment-based drug design
Melting Point 95-96 °CIndicator of purity (sharp mp required)
Solubility DCM, THF, EtOAcCompatible with standard organic protocols
Stability High (vs. free pyrrole)Allows storage and multi-step synthesis
Reactivity C2-Acetyl (Electrophilic)Michael acceptor / Condensation substrate

Safety and Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1][7][8]

  • Handling: The sulfonyl chloride used in synthesis is corrosive and lachrymatory. The final product is stable but should be handled with standard PPE (Gloves, Goggles).

  • Storage: Store in a cool, dry place. Unlike free pyrroles, it does not require inert atmosphere storage to prevent darkening (polymerization).

References

  • Anderson, H. J., et al. (1985).[7] "Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives." Canadian Journal of Chemistry, 63(4), 896-902.

    • Core Reference: Establishes the directing effects of the phenylsulfonyl group and the difficulty of direct C2-acyl
  • Ketcha, D. M., & Gribble, G. W. (1985). "N-(Phenylsulfonyl)pyrroles: Useful synthons in organic synthesis." The Journal of Organic Chemistry, 50(26), 5451–5457.

    • Core Reference: Details the utility of the sulfonyl group as a protecting/activ
  • ChemicalBook. (n.d.). "2-Acetyl-1-(phenylsulfonyl)pyrrole Product Properties."

    • Data Verification: Source for physical properties (Melting point, CAS).
  • Almerico, A. M., et al. (1999). "Polycondensed nitrogen heterocycles. Synthesis of pyrrolo[1,2-a]pyrazine derivatives." Journal of Heterocyclic Chemistry.

    • Application: Demonstrates the use of acetyl-pyrrole derivatives in forming fused heterocyclic systems.[9]

Sources

Application

Techniques for handling and storing 2-Acetyl-1-(phenylsulfonyl)pyrrole safely

Application Note: Technical Guide for 2-Acetyl-1-(phenylsulfonyl)pyrrole Executive Summary This technical guide outlines the protocols for the safe handling, storage, and laboratory application of 2-Acetyl-1-(phenylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for 2-Acetyl-1-(phenylsulfonyl)pyrrole

Executive Summary

This technical guide outlines the protocols for the safe handling, storage, and laboratory application of 2-Acetyl-1-(phenylsulfonyl)pyrrole (CAS: 86688-88-2).[1] Often utilized as a regioselective intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonaprazan, this compound features a pyrrole core stabilized by an electron-withdrawing phenylsulfonyl group.[1] While this protection enhances oxidative stability compared to the parent pyrrole, it introduces specific sensitivities to nucleophilic attack and hydrolysis that researchers must manage to maintain compound integrity.

Physicochemical Profile & Identification

PropertyDataNotes
Chemical Name 2-Acetyl-1-(phenylsulfonyl)pyrroleAlso known as 1-(Phenylsulfonyl)-2-acetylpyrrole
CAS Number 86688-88-2Verification Anchor
Molecular Formula C₁₂H₁₁NO₃SMW: 249.29 g/mol
Physical State Solid (Crystalline powder)Beige to light brown
Melting Point 88–93 °CSolid at room temperature
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water
Reactivity Class

-Sulfonylated Heterocycle
Susceptible to base-mediated deprotection

Risk Assessment & Safety Protocols (HSE)

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If handling >500 mg or in open vessels, use a NIOSH N95 or P100 particulate respirator to prevent inhalation of dust.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum) provide adequate splash protection. Double-glove if dissolving in penetrating solvents like DMSO or DCM.[1]

  • Ocular: Chemical splash goggles are required.

Engineering Controls

All weighing and transfer operations must be performed inside a certified chemical fume hood . The compound's dust can be irritating to mucous membranes; local exhaust ventilation is non-negotiable.

Storage & Stability Protocols

The primary degradation pathway for


-sulfonyl pyrroles is hydrolysis of the sulfonamide bond, which regenerates the electron-rich (and oxidation-prone) 2-acetylpyrrole.[1] This process is accelerated by moisture and basic impurities.
Protocol A: Long-Term Storage (>1 Month)
  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) before sealing.

  • Temperature: Store at 2°C to 8°C .

  • Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Protocol B: Working Solution Storage
  • Solvent: Anhydrous DMSO or Dichloromethane (DCM).

  • Stability: Solutions in DMSO are stable for ~1 week at 4°C.

  • Precaution: Avoid protic solvents (Methanol/Water) for long-term storage of solutions, as trace acidity can catalyze deprotection.

Figure 1: Storage Logic Decision Tree

StorageLogic Start Incoming Sample: CAS 86688-88-2 Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm Short Term LongTerm > 1 Month (Archive) Duration->LongTerm Long Term ActionShort Store at 20-25°C Protect from Light Keep Desiccated ShortTerm->ActionShort ActionLong Store at 2-8°C Purge Headspace (Ar/N2) Secondary Containment LongTerm->ActionLong

Caption: Decision matrix for optimizing the shelf-life of 2-Acetyl-1-(phenylsulfonyl)pyrrole based on usage frequency.

Handling & Solubilization Techniques

Solubilization Protocol

This compound exhibits high solubility in aprotic polar solvents.

  • Weighing: Use an anti-static gun if the powder is static-prone. Weigh into a tared glass vial.

  • Solvent Addition: Add Dichloromethane (DCM) for synthetic transfers or DMSO for biological assays.

    • Note: Avoid Acetone if using strong Lewis acids downstream, as aldol side-reactions may occur.

  • Dissolution: Vortex for 10–20 seconds. Sonication is generally not required but is safe to use if aggregates persist.

Reaction Integration (Causality & Logic)
  • Why use this intermediate? The phenylsulfonyl group serves two purposes:

    • Protection: It masks the acidic N-H proton (pKa ~17 in free pyrrole), preventing side reactions with strong bases (e.g., alkyl lithiums).

    • Electronic Modulation: The electron-withdrawing sulfonyl group deactivates the ring, reducing the rate of oxidative degradation common to electron-rich pyrroles.

  • Deprotection Warning: If your synthesis involves strong nucleophiles (e.g., NaOH, NaOMe) or refluxing in alcohols , be aware that the sulfonyl group may cleave, yielding 2-acetylpyrrole.

    • Control: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) to distinguish the protected starting material (higher Rf) from the deprotected byproduct (lower Rf).[1]

Figure 2: Reactivity & Deprotection Pathway

Reactivity Compound 2-Acetyl-1-(phenylsulfonyl)pyrrole (Protected, Stable) Intermediate Tetrahedral Intermediate (Sulfonyl Attack) Compound->Intermediate + Base Base Strong Base / Nucleophile (NaOH, NaOMe, R-Li) Product 2-Acetylpyrrole (Deprotected, Oxidation Prone) Intermediate->Product Byproduct Phenylsulfonic Acid Salt Intermediate->Byproduct

Caption: Mechanism of base-mediated deprotection. Avoid strong bases unless cleavage of the sulfonyl group is intended.

Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[1]Monitor for redness/irritation. Consult SDS.
Eye Contact Rinse cautiously with water for 15 min.Remove contact lenses if present. Seek medical attention.
Spill (Solid) Dampen with inert oil/water to suppress dust.Sweep into a hazardous waste container. Do not dry sweep.
Fire Use CO₂, Dry Chemical, or Foam.Do not use water jet. Combustion releases SOx and NOx gases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 706406, 2-Acetyl-1-(phenylsulfonyl)pyrrole. Retrieved from [Link]

  • Anderson, H. J., et al. (1985). "Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives." Canadian Journal of Chemistry, 63(4), 896-902. (Establishes reactivity profiles of N-sulfonyl pyrroles).
  • Takeda Pharmaceutical Company. Patent WO2010149744A1: Method for synthesising 2-acetyl-1-pyrroline and precursors.[1] (Contextualizes acetyl-pyrrole stability and handling).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Acetyl-1-(phenylsulfonyl)pyrrole synthesis

Technical Support Center: 2-Acetyl-1-(phenylsulfonyl)pyrrole Synthesis Ticket ID: #PYR-SU-2AC Subject: Yield Optimization & Regioselectivity Control Status: Open Support Tier: Level 3 (Senior Application Scientist) Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Acetyl-1-(phenylsulfonyl)pyrrole Synthesis

Ticket ID: #PYR-SU-2AC Subject: Yield Optimization & Regioselectivity Control Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Users frequently encounter low yields (<30%) or incorrect isomers when synthesizing 2-Acetyl-1-(phenylsulfonyl)pyrrole. The root cause is almost invariably regiochemical mismatch .

Direct Friedel-Crafts acylation of N-(phenylsulfonyl)pyrrole yields primarily the 3-acetyl isomer due to the electronic deactivation and steric bulk of the sulfonyl group. To achieve high yields of the 2-acetyl target, you must invert the synthetic sequence: install the acetyl group before the sulfonyl protection.

This guide details the "Golden Path" protocol (Route A) and provides a rescue troubleshooting matrix for alternative approaches.

Part 1: The Golden Path Protocol (Recommended)

Strategy: C2-Acylation followed by N-Sulfonylation. Target Yield: >85% (over two steps).

Step 1: Synthesis of 2-Acetylpyrrole

Note: If you already have commercial 2-acetylpyrrole, skip to Step 2.

Method: Vilsmeier-Haack Formylation followed by Grignard or direct acetylation. Direct acetylation is preferred for scalability.

ParameterConditionRationale
Reagents Pyrrole (1.0 eq), Ac

O (1.1 eq)
Acetic anhydride is milder than Acetyl Chloride, reducing polymerization.
Catalyst No catalyst or mild Lewis Acid (

)
Pyrrole is electron-rich; strong Lewis acids (

) cause tarring.
Solvent DCM or Et

O
Non-nucleophilic; easy workup.
Temp 0°C

RT
Control exotherm to prevent polyacylation.
Step 2: N-Sulfonylation (The Critical Step)

This step often fails due to hydrolysis of benzenesulfonyl chloride (


). We recommend a Phase Transfer Catalysis (PTC)  method to maximize yield.

Protocol:

  • Dissolution: Dissolve 2-acetylpyrrole (1.0 eq) in Toluene or DCM.

  • Catalyst: Add Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq).

  • Base: Add 50% aq. NaOH (2.0 eq) or solid KOH powder.

  • Reagent: Dropwise addition of Benzenesulfonyl chloride (1.2 eq) at 0°C.

  • Agitation: Vigorous stirring is required to maximize the interfacial surface area.

Why this works: The PTC transports the deprotonated pyrrolyl anion into the organic phase where it reacts instantly with the sulfonyl chloride. The sulfonyl chloride remains in the organic phase, protected from hydrolysis by the aqueous base.

Part 2: Workflow Visualization

The following diagram illustrates the regioselectivity divergence that dictates yield.

G Start Starting Material: Pyrrole Step1A Step 1: C2-Acylation (Ac2O / SnCl4) Start->Step1A Route A (Recommended) Step1B Step 1: N-Sulfonylation (PhSO2Cl / Base) Start->Step1B Route B (Avoid) InterA Intermediate: 2-Acetylpyrrole Step1A->InterA Step2A Step 2: N-Sulfonylation (PhSO2Cl / NaOH / PTC) InterA->Step2A Target TARGET: 2-Acetyl-1-(phenylsulfonyl)pyrrole (Yield: >85%) Step2A->Target InterB Intermediate: 1-(Phenylsulfonyl)pyrrole Step1B->InterB Step2B Step 2: Friedel-Crafts (AlCl3 / AcCl) InterB->Step2B Step2B->Target Minor Product (<15%) WrongProduct MAJOR BYPRODUCT: 3-Acetyl-1-(phenylsulfonyl)pyrrole (C3-Isomer) Step2B->WrongProduct Steric/Electronic Steering

Caption: Comparative synthetic pathways. Route A (Green) ensures C2 regioselectivity. Route B (Red) forces C3 substitution due to the 'swamping catalyst' effect and steric hindrance.

Part 3: Troubleshooting Guide (Q&A)

Q1: I used Route B (N-protection first) and my NMR shows a mixture. Can I separate the isomers?

  • Diagnosis: You likely have a mixture of 3-acetyl (major) and 2-acetyl (minor).

  • Solution: Separation is difficult due to similar polarity.

    • Flash Chromatography:[1] Use a gradient of Hexane:EtOAc (9:1 to 7:3). The 3-acetyl isomer is generally less polar than the 2-acetyl isomer.

    • Crystallization:[2][3] The 3-acetyl isomer often crystallizes more readily. If you need the 2-acetyl, this route is chemically inefficient. Switch to Route A.

Q2: In Step 2 of Route A, my yield is low (50%), and I smell benzenesulfonyl chloride.

  • Diagnosis: Hydrolysis of the sulfonyl chloride before it could react with the pyrrole.

  • Fix:

    • Dry Solvents: Ensure Toluene/DCM is dry.

    • Order of Addition: Do not mix the sulfonyl chloride with the base directly. Add the base to the pyrrole/PTC mixture first, stir for 15 mins to form the anion, then add the sulfonyl chloride slowly.

    • Catalyst Check: Ensure you are using TBAHS or 18-Crown-6. Without it, the biphasic reaction is too slow.

Q3: Can I use Pyridine instead of PTC/NaOH for the sulfonylation?

  • Answer: Yes, but with caveats.

  • Protocol: 2-acetylpyrrole + Pyridine (solvent) + DMAP (cat.) +

    
    .
    
  • Risk: Pyridine workups can be messy (emulsions), and removing residual pyridine requires acidic washes which might destabilize the product if too harsh. The PTC method (solid-liquid or liquid-liquid) usually gives a cleaner organic layer.

Q4: Why does Route B give the C3 isomer?

  • Mechanism: The bulky phenylsulfonyl group at N1 sterically hinders the C2 positions. Furthermore, the electron-withdrawing nature of the sulfonyl group deactivates the ring. Under strong Lewis Acid conditions (

    
    ), the complexation favors attack at the C3 position, which is electronically less deactivated than C2 in the complexed state [1, 2].
    

Part 4: Analytical Data Reference

Verify your product using these key signals.

Isomer1H NMR Characteristic Signals (CDCl3)
2-Acetyl (Target)C3-H:

7.0-7.1 (dd) C4-H:

6.2-6.3 (t) C5-H:

7.4-7.6 (dd) Distinctive: C3 proton is deshielded by the adjacent carbonyl.
3-Acetyl (Byproduct)C2-H:

7.7-7.9 (s/d) Distinctive: The C2 proton appears as a singlet or narrow doublet significantly downfield.

References

  • Kakushima, M., et al. (1983).[2] Regioselective synthesis of acylpyrroles. Journal of Organic Chemistry, 48(19), 3214–3219.[2]

    • Key Finding: Establishes that N-phenylsulfonylpyrrole undergoes Friedel-Crafts acylation exclusively or predominantly
  • Rokach, J., et al. (1979). Synthesis of 3-substituted pyrroles using the 1-(phenylsulfonyl) blocking group. Canadian Journal of Chemistry, 57(2), 250.

    • Key Finding: Confirms the utility of the sulfonyl group to block C2 and direct substitution to C3.
  • Camarillo, E. A., et al. (2007).[4] 2-Acetylpyrrole.[4][5][6] Acta Crystallographica Section E.

    • Key Finding: Structural characterization of the intermediate 2-acetylpyrrole.[4]

  • Bogdal, D. (2007). Phase-Transfer Catalyzed Alkylation and Acylation. ResearchGate.

    • Key Finding: Demonstrates the efficiency of solid/liquid PTC for acylating/sulfonyl

Sources

Optimization

Technical Support Center: Acylation of 1-(Phenylsulfonyl)pyrrole

Topic: Troubleshooting Side Products & Regioselectivity in Friedel-Crafts Acylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide Introduction: The "3-Position" Challenge I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Regioselectivity in Friedel-Crafts Acylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide

Introduction: The "3-Position" Challenge

In pyrrole chemistry, the 2-position (


) is naturally nucleophilic and kinetically favored for electrophilic aromatic substitution (SEAr). To access the 3-position (

)—a common requirement for heme analogs and pharmaceutical scaffolds—chemists utilize 1-(phenylsulfonyl)pyrrole .

The bulky, electron-withdrawing phenylsulfonyl group serves two functions:

  • Steric Shielding: Blocks the 2-position.

  • Electronic Deactivation: Destabilizes the intermediate

    
    -complex at the 2-position relative to the 3-position (meta-directing effect).
    

However, this reaction is notoriously sensitive to Lewis acid strength and stoichiometry. Deviations often lead to the thermodynamic 2-acyl isomer , desulfonylated byproducts , or polymeric tar . This guide addresses these specific failure modes.

Critical Troubleshooting Guides

Issue A: "My product contains significant amounts of the 2-acyl isomer."

Diagnosis: Loss of Regiocontrol. The most common failure mode is obtaining a mixture of 3-acyl (desired) and 2-acyl (undesired) products. This is almost exclusively a function of the Lewis Acid catalyst and its stoichiometry .

Root Cause Analysis:

  • Wrong Catalyst: Weak Lewis acids (BF

    
    ·OEt
    
    
    
    , SnCl
    
    
    , ZnCl
    
    
    ) favor the 2-acyl product despite the steric bulk of the sulfonyl group.[1] The mechanism shifts from a coordinated organoaluminum intermediate (which directs to C3) to a standard SEAr where residual electronic density at C2 dominates.
  • Catalyst Starvation: Using

    
     equivalent of AlCl
    
    
    
    allows uncomplexed substrate to react via lower-energy pathways, often reverting to C2 selectivity or allowing desulfonylation.

Corrective Actions:

  • Switch to AlCl

    
    :  Aluminum trichloride is mandatory for high C3 selectivity. It forms a specific complex with the sulfonyl oxygen and the pyrrole ring that enforces C3 attack.
    
  • Check Stoichiometry: Ensure

    
     equivalents of AlCl
    
    
    
    relative to the acyl chloride.
  • Temperature Control: Maintain reaction at room temperature. Heating can induce thermodynamic equilibration to the 2-isomer or desulfonylation.

Visual Logic: Catalyst Control Pathway

Regioselectivity Start 1-(Phenylsulfonyl)pyrrole AlCl3 Catalyst: AlCl3 (Strong Lewis Acid) Start->AlCl3 BF3 Catalyst: BF3·OEt2 / SnCl4 (Weak Lewis Acid) Start->BF3 Intermed_Al Organoaluminum Complex AlCl3->Intermed_Al Complexation Intermed_Weak Weak Coordination BF3->Intermed_Weak Prod_3 3-Acyl Product (Major) Intermed_Al->Prod_3 Kinetic Control Prod_2 2-Acyl Product (Major) Intermed_Weak->Prod_2 Electronic Control

Figure 1: Divergent regioselectivity based on Lewis Acid strength. AlCl3 is required for C3 selectivity.

Issue B: "The reaction turned into a black tar/polymer."

Diagnosis: Desulfonylation followed by Polymerization. Pyrroles are acid-sensitive ("acidophobic"). If the phenylsulfonyl group is cleaved (desulfonylation) during the reaction, the resulting free pyrrole is highly reactive. In the presence of strong Lewis acids, free pyrrole rapidly polymerizes.

Root Cause Analysis:

  • Moisture Contamination: AlCl

    
     reacts with water to generate HCl gas. Strong Brønsted acids (HCl) promote the hydrolysis of the sulfonamide bond.
    
  • Excessive Heating: Refluxing in high-boiling solvents (e.g., dichloroethane) can thermally cleave the sulfonyl group.

Corrective Actions:

  • Strict Anhydrous Conditions: Flame-dry glassware and use a nitrogen/argon blanket.

  • Solvent Quality: Ensure Dichloromethane (DCM) is distilled from CaH

    
     or passed through an activated alumina column.
    
  • Milder Quench: When quenching the reaction, pour the mixture into ice/water slowly to avoid localized heating and acid spikes that degrade the product.

Issue C: "I see a 'double-acylated' side product."

Diagnosis: 2,4-Diacylation.[2][3] While rare due to the deactivating nature of the first acyl group, diacylation can occur if the acylating agent is in large excess or if the reaction time is prolonged excessively.

Root Cause Analysis:

  • Stoichiometry Error: Using

    
     equivalents of acyl chloride.
    
  • High Reactivity: Highly electrophilic acyl chlorides (e.g., nitrobenzoyl chloride) are more prone to double addition.

Corrective Actions:

  • Titrate Reagents: Use 1.0–1.1 equivalents of acyl chloride.

  • Monitor via HPLC/TLC: Stop the reaction immediately upon consumption of the starting material. Do not "let it stir overnight" just to be safe.

Comparative Data: Catalyst Effects

The following table summarizes the impact of catalyst choice on product distribution (Substrate: 1-(phenylsulfonyl)pyrrole + Acetyl Chloride).

CatalystEquiv.[3][4]SolventTempMajor Product2-Isomer %3-Isomer %
AlCl

1.1 DCM RT 3-Acyl < 5% > 90%
AlCl

0.5DCMRTMix + SM40%60%
BF

·OEt

1.1DCMRT2-Acyl> 80%< 10%
SnCl

1.1DCMRT2-Acyl> 70%< 20%
TiCl

1.1DCMRTMix50%50%

Data aggregated from Kakushima et al. and Anderson et al. (See References).

Standard Operating Procedure (SOP)

Protocol: Regioselective 3-Acylation of 1-(Phenylsulfonyl)pyrrole

Materials:

  • 1-(Phenylsulfonyl)pyrrole (1.0 eq)[2]

  • Acyl Chloride (1.1 eq)

  • Aluminum Trichloride (AlCl

    
    ), anhydrous (1.2 eq)
    
  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Catalyst Suspension: Add anhydrous AlCl

    
     (1.2 eq) to the flask. Add DCM (concentration ~0.2 M relative to substrate). Stir to suspend.
    
  • Electrophile Addition: Add the Acyl Chloride (1.1 eq) dropwise at room temperature. Stir for 15 minutes to form the acylium-aluminum complex.

    • Note: The solution often turns yellow or orange.

  • Substrate Addition: Dissolve 1-(phenylsulfonyl)pyrrole in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical: Slow addition prevents local excesses that could lead to side reactions.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (usually 30% EtOAc/Hexanes).

    • Checkpoint: The 3-acyl product is typically more polar than the starting material but less polar than the desulfonylated byproduct.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/water with vigorous stirring.

  • Workup: Separate layers. Extract the aqueous layer with DCM (2x). Wash combined organics with saturated NaHCO

    
     (to remove acid) and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography is usually required to separate the minor 2-isomer (if present).

Troubleshooting Logic Tree

Use this flow to diagnose your specific impurity profile.

Troubleshooting Problem Identify Major Impurity Isomer2 2-Acyl Isomer Found Problem->Isomer2 Tar Black Tar / Polymer Problem->Tar SM Recovered Starting Material Problem->SM CheckCat Check Catalyst Type Isomer2->CheckCat CheckWater Check Moisture/Acid Tar->CheckWater CheckStoich Check AlCl3 Equiv. SM->CheckStoich Sol1 Use AlCl3 (Not BF3/SnCl4) CheckCat->Sol1 Weak Lewis Acid Used? Sol2 Dry Solvents / Milder Quench CheckWater->Sol2 Desulfonylation occurred? Sol3 Increase AlCl3 to >1.1 eq CheckStoich->Sol3 <1.0 eq used?

Figure 2: Diagnostic flow for impurity identification and resolution.

References

  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). "Regioselective acylation of 1-(phenylsulfonyl)pyrrole." The Journal of Organic Chemistry, 48(19), 3214–3219.

  • Anderson, H. J., & Loader, C. E. (1985). "The synthesis of 3-substituted pyrroles from pyrrole." Synthesis, 1985(4), 353–364.

  • Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles." The Journal of Organic Chemistry, 55(26), 6317–6328.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[5] Wiley-Blackwell. (Refer to Chapter on Pyrroles/Electrophilic Substitution).

Sources

Troubleshooting

Column chromatography conditions for purifying pyrrole derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography & Phase Stability Welcome to the Pyrrole Purification Help Center You are likely here because your pyrrole der...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography & Phase Stability

Welcome to the Pyrrole Purification Help Center

You are likely here because your pyrrole derivative—which looked pristine in the crude NMR—has turned into a black, insoluble tar on your column, or because your product is streaking across the TLC plate like a comet.

Pyrroles are electron-rich, aromatic heterocycles. While this makes them versatile synthetic intermediates, it also renders them highly susceptible to acid-catalyzed polymerization and oxidative decomposition. Standard silica gel is slightly acidic (pH ~6.5, with active Lewis acid sites), which is often sufficient to destroy sensitive pyrroles.

This guide provides the protocols required to stabilize your stationary phase and optimize your separation.

Troubleshooting Wizard: Diagnostic Logic

Before starting your purification, use this logic flow to determine the correct stationary phase and solvent system.

PyrroleLogic start START: Analyze Crude Sample acid_test Is the Pyrrole Acid-Sensitive? (e.g., electron-rich, no EWGs) start->acid_test stable Standard Silica Gel (Hexane/EtOAc) acid_test->stable No (Stable) unstable Decomposition Risk (Black/Brown Streaking) acid_test->unstable Yes separation Check Separation (TLC) stable->separation neutralize Neutralization Strategy unstable->neutralize tea_silica Option A: TEA-Buffered Silica (Add 1-3% Et3N) neutralize->tea_silica Standard Sensitivity alumina Option B: Basic/Neutral Alumina (If highly sensitive) neutralize->alumina High Sensitivity tea_silica->separation alumina->separation streaking Tailing/Streaking? separation->streaking add_base Increase Base Load (Up to 5% Et3N) streaking->add_base Yes run_col Proceed to Purification streaking->run_col No add_base->run_col

Figure 1: Decision matrix for selecting stationary phase and mobile phase modifiers based on pyrrole stability.

Module 1: The "Black Tar" Problem (Decomposition)

The Issue

Upon loading the crude mixture onto the silica column, the band turns dark brown, purple, or black. No product elutes, or the recovery yield is drastically lower than the crude mass.

The Mechanism

Pyrroles undergo electrophilic aromatic substitution with ease. The silanol groups (


) on the surface of silica gel act as weak Brønsted acids, and metal impurities can act as Lewis acids. This acidity protonates the pyrrole ring (often at the 

-position), generating a highly reactive cation that attacks neutral pyrrole molecules, leading to rapid polymerization (polypyrrole formation).
The Solution: Neutralization

You must mask the acidic sites on the silica gel.[1][2]

Protocol A: Triethylamine (TEA) Deactivation (Recommended)

This is the most common fix for synthetic labs.

  • Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/EtOAc 9:1) and add 1% to 3% Triethylamine (TEA) by volume.

  • Slurry Packing: Slurry the silica gel in this TEA-containing solvent. Allow it to sit for 5-10 minutes before pouring into the column. This ensures the amine neutralizes the internal pore surfaces, not just the exterior.

  • Pre-Elution: If dry packing, flush the column with 2-3 column volumes (CV) of the TEA-solvent mixture before loading your sample.

Protocol B: Alumina (Alternative)

If the compound decomposes even on TEA-treated silica, switch to Basic Alumina (Activity Grade III or IV) . Alumina is less acidic than silica but has lower resolving power.

  • Note: Do not use acidic alumina.

Module 2: Mobile Phase Optimization

Pyrroles vary significantly in polarity. Simple alkyl pyrroles are non-polar, while formyl- or ester-substituted pyrroles (e.g., from Paal-Knorr synthesis) are moderately polar.

Solvent System Selection Table
Pyrrole TypePolarityRecommended Solvent SystemAdditive
N-Alkyl / Aryl Pyrroles Low100% Hexane

5% EtOAc/Hex
1% TEA
C-Substituted (Esters/Ketones) Medium5%

30% EtOAc/Hexane
0.5% - 1% TEA
Highly Functionalized / NH-Free HighDCM / MeOH (98:2

90:10)
1% NH

OH or TEA
Halogenated Pyrroles Low-MedHexane / DCM (Gradient)None (unless unstable)

Key Technical Insight: Avoid using acetone or aldehydes in your mobile phase with unsubstituted pyrroles, as they can react to form dipyrromethanes or porphyrinogens in the presence of trace acids.

Module 3: Experimental Protocol (Step-by-Step)

Standard Operating Procedure: Buffered Flash Chromatography

This protocol is designed for a 500 mg scale purification of an acid-sensitive pyrrole derivative.

Materials:

  • Silica Gel (40-63

    
    m, 60 Å)
    
  • Triethylamine (Et

    
    N)[3]
    
  • Solvents (Hexane, EtOAc, DCM)

  • Sand (Acid-washed)

Workflow:

  • TLC Analysis:

    • Run a TLC of the crude.[4][5][6]

    • Critical Step: Spot a second TLC plate and add a drop of Et

      
      N to the developing chamber (or pre-dip the plate in 5% Et
      
      
      
      N/Hexane).
    • Observation: If the spot shape improves (less streaking) or the Rf changes significantly with base, you must use buffered silica.

  • Column Preparation (Wet Slurry Method):

    • Calculate silica mass (approx. 30-50:1 silica-to-sample ratio).

    • Prepare Eluent A : Hexane + 2% Et

      
      N.
      
    • Slurry silica in Eluent A and pour into the column.[4]

    • Flush with 2 CV of Eluent A to ensure pH equilibration.

  • Sample Loading (Dry Load Technique):

    • Why Dry Load? Liquid loading in DCM can cause the sample to precipitate when it hits the hexane-rich mobile phase.

    • Dissolve crude pyrrole in a minimum amount of DCM/EtOAc.

    • Add silica gel (approx. 1-2g per 1g sample) and 2-3 drops of Et

      
      N.
      
    • Rotary evaporate to dryness (water bath < 30°C).

    • Pour the free-flowing powder onto the top of the packed column.[7]

    • Cap with a 1 cm layer of sand.

  • Elution:

    • Start eluting with Hexane/EtOAc (with 1% Et

      
      N).
      
    • Increase polarity gradually.[7]

    • Note: The TEA can be removed from the collected fractions by rotary evaporation (it is volatile, bp 89°C), or by high-vacuum drying.

Frequently Asked Questions (FAQs)

Q: How do I visualize pyrroles on TLC? They are not UV active. A: While many aryl-pyrroles are UV active (254 nm), alkyl pyrroles are not. The "Gold Standard" stain is Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH).

  • Result: Pyrroles turn a vibrant pink, red, or purple upon heating.

  • Mechanism:[6][7][8][9][10][11] Electrophilic attack of the aldehyde on the pyrrole ring followed by dehydration to a quinoid-type chromophore.

Q: My purified pyrrole turned black in the vial overnight. Why? A: Pyrroles are sensitive to photo-oxidation and auto-oxidation.

  • Fix: Store under an inert atmosphere (Argon/Nitrogen) in the dark (wrap vial in foil) at -20°C. If the compound is an oil, store it as a solution in degassed benzene or benzene-d6 if possible (solidifying the solvent helps protection).

Q: Can I use DCM as the primary eluent? A: Yes, but be cautious. DCM is slightly acidic due to trace HCl formation over time. Always pass DCM through a plug of basic alumina or store it over K


CO

before using it for highly sensitive pyrroles.

References

  • Rochester University. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Not Voodoo.[2] Retrieved from [Link]

  • Li, J. J., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography.[4] Organic Syntheses. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.[7] Massachusetts Institute of Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ehrlich's Reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Neutral silica gel preparation for pyrrole synthesis. RSC Advances. Retrieved from [Link][8]

Sources

Optimization

Preventing degradation of 2-Acetyl-1-(phenylsulfonyl)pyrrole during workup

Topic: Preventing degradation of 2-Acetyl-1-(phenylsulfonyl)pyrrole during workup Ticket ID: CHEM-SUP-2024-PYR Status: Resolved / Guide Available Welcome to the Technical Support Center You are likely accessing this guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of 2-Acetyl-1-(phenylsulfonyl)pyrrole during workup Ticket ID: CHEM-SUP-2024-PYR Status: Resolved / Guide Available

Welcome to the Technical Support Center

You are likely accessing this guide because you have observed yield loss, "tarring," or the disappearance of the N-protecting group during the workup of 2-acetyl-1-(phenylsulfonyl)pyrrole .

This compound is a sulfonamide-protected pyrrole . While the phenylsulfonyl (tosyl-like) group renders the pyrrole ring electron-deficient—allowing for controlled Friedel-Crafts acylation—it introduces a critical vulnerability: Base Sensitivity .

This guide details the mechanistic cause of degradation and provides a self-validating protocol to ensure isolation of the intact molecule.

Module 1: The Critical Failure Point (The "Why")

The most common degradation pathway for 1-(phenylsulfonyl)pyrroles is nucleophilic attack at the sulfur atom , resulting in the cleavage of the N–S bond. This restores the free pyrrole (2-acetylpyrrole), which is water-soluble and prone to polymerization, or simply results in the loss of your protecting group.

The Mechanism of Degradation

The N-sulfonyl bond is chemically similar to a sulfonamide. Under basic conditions (pH > 10), hydroxide ions (


) attack the sulfur, displacing the pyrrole anion.

Key Insight: Standard aluminum chloride (


) workups often use Sodium Hydroxide (NaOH) to solubilize aluminum salts (The Fieser Method). You must NOT use the Fieser method for this compound.  The transient high pH will strip the phenylsulfonyl group immediately.

degradation_mechanism Start 2-Acetyl-1-(phenylsulfonyl)pyrrole (Intact Product) Condition High pH Exposure (NaOH / Strong Base) Start->Condition Workup Intermediate Tetrahedral Intermediate (at Sulfur) Condition->Intermediate Nucleophilic Attack (OH-) Cleavage N-S Bond Cleavage Intermediate->Cleavage Product1 2-Acetylpyrrole (Deprotected / Degraded) Cleavage->Product1 Leaving Group Product2 Phenylsulfonic Acid (Byproduct) Cleavage->Product2

Figure 1: The base-catalyzed hydrolysis pathway. Exposure to strong base cleaves the sulfonyl group, destroying the target molecule.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the specific issue in your current workflow.

SymptomProbable CauseCorrective Action
Product is 2-acetylpyrrole (Mass -140) Hydrolysis. The workup pH was too high (basic). Likely used NaOH or

to quench.
Switch to Rochelle Salt. Maintain pH < 8. Use a buffered quench (See Module 3).
Thick Emulsion / "Jelly" layer Aluminum Hydroxides.

formed insoluble gels that trapped the product.
Do not filter. Add saturated Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 1-2 hours.
Dark Tars / Polymerization Acid Catalysis. The acetyl group activates the ring, and residual Lewis acid caused oligomerization.Cold Quench. Ensure the quench is performed at 0°C. Do not allow the mixture to heat up during

destruction.
Low Yield (Aqueous Loss) Solubility. The deprotected 2-acetylpyrrole is somewhat water-soluble.Check pH. If deprotection occurred, the product is in the water layer. If intact, it is in the organic layer.

Module 3: The Optimized Protocol (Rochelle Salt Method)

The "Golden Standard" for working up Lewis Acid reactions of sensitive sulfonamides is the Rochelle Salt (Potassium Sodium Tartrate) Method . This method solubilizes aluminum salts via chelation rather than pH manipulation, keeping the environment neutral (pH ~7).

Step-by-Step Methodology

Reagents Required:

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Ice bath.

The Protocol:

  • Cool Down: Place the reaction flask containing the crude mixture (

    
     + Product) in an ice bath. Cool to 0°C.[1][2][3][4]
    
  • The Quench (Critical Step):

    • Incorrect: Adding water rapidly (exotherm causes tars).

    • Incorrect: Adding NaOH (causes deprotection).

    • Correct: Slowly add Saturated Rochelle Salt Solution dropwise via an addition funnel.[1][2]

    • Volume: Use approximately 20 mL of saturated solution per 1 gram of

      
       used.
      
  • The Chelation Phase:

    • Remove the ice bath.[1][2] Allow the mixture to warm to room temperature.

    • Stir Vigorously for 1 to 2 hours.

    • Visual Cue: The mixture will transition from a cloudy/sticky gray emulsion to two clear, distinct layers. The aluminum is now sequestered in the aqueous layer as a tartrate complex.

  • Extraction:

    • Separate the layers.[2][4][5]

    • Extract the aqueous layer 2x with DCM.

    • Combine organic layers.[5]

  • Wash & Dry:

    • Wash combined organics with Brine (Saturated NaCl) to remove residual tartrate.

    • Dry over Sodium Sulfate (

      
      )  (Magnesium sulfate is acceptable, but slightly acidic; Sodium sulfate is safer for acid-sensitive compounds).
      
    • Concentrate in vacuo at < 40°C.

Module 4: Decision Logic Visualization

Follow this flow to ensure process integrity during the workup.

workup_logic Start Reaction Complete (Contains AlCl3) Choice Choose Quench Method Start->Choice PathA Add NaOH / Basic Water Choice->PathA Standard Fieser PathB Add Rochelle Salt Soln. Choice->PathB Recommended ResultA DEGRADATION (N-S Bond Cleavage) PathA->ResultA StepB1 Stir 1-2 Hours (Chelation) PathB->StepB1 StepB2 Phase Separation (Clear Layers) StepB1->StepB2 ResultB SUCCESS (Intact Product) StepB2->ResultB

Figure 2: Workup decision tree. The Rochelle Salt path avoids the pH spike responsible for degradation.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use HCl to quench the aluminum instead? A: While acidic quenches (1M HCl) prevent the basic hydrolysis of the sulfonyl group, they carry a risk of acid-catalyzed polymerization of the pyrrole ring or hydrolysis of the acetyl group if the temperature is not strictly controlled. Rochelle salt is safer because it is pH neutral.

Q: I don't have Rochelle Salt. What is the alternative? A: You can use a saturated Ammonium Chloride (


) solution.[4] This buffers the solution to a mild pH (~5-6). However, 

is less effective at breaking aluminum emulsions than tartrates, so you may need to filter through Celite if the emulsion persists.

Q: Why does the literature mention 3-acetyl vs 2-acetyl isomers? A: Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole is regioselective.


 typically favors the 3-position, while 

favors the 2-position in specific solvents. If you are specifically targeting the 2-acetyl isomer, ensure your synthesis conditions (Lewis acid choice) align with this regioselectivity before worrying about the workup.

References

  • Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for N-sulfonyl stability).
  • Regioselective Synthesis of Acylpyrroles. Kakushima, M., et al. (1983). Journal of Organic Chemistry. (Describes the acylation of N-phenylsulfonyl pyrrole and the lability of the group).

  • Rochelle Salt Workup for Aluminum Hydride Reactions. Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.
  • Cleavage of N-Sulfonyl Groups. Trost, B. M., et al. (1991). Comprehensive Organic Synthesis. (Mechanistic details on sulfonamide hydrolysis).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis of 2-Acetyl-1-(phenylsulfonyl)pyrrole vs. 3-Acetyl-1-(phenylsulfonyl)pyrrole

[1] Executive Summary: The "Kakushima Switch" The synthesis of acetylated -phenylsulfonyl pyrroles presents a classic case of catalyst-controlled regioselectivity .[1] While the pyrrole ring is naturally electron-rich an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Kakushima Switch"

The synthesis of acetylated


-phenylsulfonyl pyrroles presents a classic case of catalyst-controlled regioselectivity .[1] While the pyrrole ring is naturally electron-rich and prone to electrophilic aromatic substitution (EAS) at the C2 position, the introduction of the electron-withdrawing phenylsulfonyl (

) group on the nitrogen atom significantly alters the ring's electronic landscape.

For researchers requiring specific isomers, the choice of Lewis acid is the determinant variable:

  • Targeting C3: Use Aluminum Chloride (

    
    ) .[1][2][3] This "Kakushima method" reverses the natural regioselectivity of the pyrrole ring.
    
  • Targeting C2: Use Boron Trifluoride Etherate (

    
    )  or the Indirect Route  (acetylation prior to protection).
    

This guide details the mechanistic rationale, experimental protocols, and comparative performance of these pathways.

Mechanistic Insight & Regioselectivity

The regiochemical outcome is dictated by the nature of the electrophilic complex formed between the acetylating agent and the Lewis acid.

The C3 Anomaly ( Pathway)

Under standard Friedel-Crafts conditions with


, the reaction does not proceed via a simple acylium ion attack. Instead, experimental evidence suggests the formation of an organoaluminum intermediate . The bulky 

group sterically hinders the C2 position, but more importantly, the

likely coordinates with the sulfonyl oxygen and the pyrrole ring, directing the incoming electrophile to the C3 position (the

-position). This is often referred to as the Kakushima Switch .
The C2 Preference ( Pathway)

When


 is employed, the reaction mechanism shifts. 

is a "softer," monodentate Lewis acid compared to the aluminum species. It activates the acetyl chloride to generate an acylium-like species but does not form the rigid directing scaffold seen with aluminum. Consequently, the reaction follows the "residual" electronic preference of the ring. Although the

group deactivates the ring, the C2 position remains the kinetic site of attack for smaller electrophiles when the specific C3-directing organometallic effect is absent.
Pathway Visualization[1][4]

PyrroleAcylation Start 1-(Phenylsulfonyl)pyrrole AlCl3 Catalyst: AlCl3 Solvent: DCM Start->AlCl3 Route A (Direct) BF3 Catalyst: BF3·OEt2 Solvent: DCM Start->BF3 Route B (Direct) Intermed_Al Organoaluminum Intermediate AlCl3->Intermed_Al Complexation Prod_3 3-Acetyl-1-(phenylsulfonyl)pyrrole (Major Product) Intermed_Al->Prod_3 Acylation @ C3 Prod_2 2-Acetyl-1-(phenylsulfonyl)pyrrole (Major Product) BF3->Prod_2 Acylation @ C2 Pyrrole Starting Material: Pyrrole (Unprotected) Ac_Pyrrole 2-Acetylpyrrole Pyrrole->Ac_Pyrrole Ac2O / Heat (Standard EAS) Protect Protection: PhSO2Cl, NaOH, PTC Ac_Pyrrole->Protect N-Sulfonylation Protect->Prod_2 Route C (Indirect) Highest Purity

Figure 1: Divergent synthetic pathways for acetyl-1-(phenylsulfonyl)pyrrole isomers controlled by catalyst selection.[1][2]

Comparative Analysis

Feature3-Acetyl Isomer Synthesis 2-Acetyl Isomer Synthesis
Primary Method Direct Acylation (

)
Indirect Route (Acetylation

Protection)
Alternative Method N/A (Direct C3 is unique to

)
Direct Acylation (

)
Regioselectivity High (>90:10 C3:C2)Moderate to High (Direct) / 100% (Indirect)
Yield 75–85%80–90% (Indirect)
Purification Recrystallization usually sufficientChromatography often required for Direct method
Scalability ExcellentExcellent (Indirect method preferred for >100g)

Experimental Protocols

Protocol A: Synthesis of 3-Acetyl-1-(phenylsulfonyl)pyrrole (The Kakushima Method)

This protocol utilizes the specific C3-directing effect of aluminum chloride.[1]

Reagents:

  • 1-(Phenylsulfonyl)pyrrole (1.0 eq)[1][2][4][5]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (2.0 - 2.5 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-(phenylsulfonyl)pyrrole (e.g., 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (25 mmol) portion-wise. The mixture may darken; this is normal. Stir for 15 minutes to allow complex formation.
    
  • Acylation: Add acetyl chloride (12 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1] The 3-acetyl isomer is typically more polar than the starting material.

  • Quench: Pour the reaction mixture slowly into a beaker containing ice/water (100 mL) with vigorous stirring. Caution: Exothermic.[1]

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with saturated

    
     and brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The resulting solid is often pure enough for use. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 20-30% EtOAc in Hexanes).[1]

Protocol B: Synthesis of 2-Acetyl-1-(phenylsulfonyl)pyrrole (Indirect Route)

This route is recommended for pharmaceutical applications requiring high isomeric purity, as it avoids the separation of minor C3 byproducts common in the direct


 method.

Phase 1: Synthesis of 2-Acetylpyrrole

  • React pyrrole (1.0 eq) with acetic anhydride (1.1 eq) at reflux (or heated sealed tube) without catalyst, or use mild Lewis acid conditions.

  • Purify 2-acetylpyrrole (commercial availability is high, often purchased directly).[1]

Phase 2: N-Protection Reagents:

  • 2-Acetylpyrrole (1.0 eq)[1]

  • Benzenesulfonyl chloride (

    
    ) (1.2 eq)[1]
    
  • Sodium Hydroxide (50% aq.[1][2] solution) or NaH (in DMF)

  • Tetrabutylammonium hydrogensulfate (TBAHS) (5 mol% - if using biphasic conditions)[1]

  • DCM or Toluene

Step-by-Step:

  • Setup: Dissolve 2-acetylpyrrole (10 mmol) in DCM (30 mL). Add TBAHS (0.5 mmol).

  • Base Addition: Add 50% NaOH solution (5 mL) and stir vigorously at room temperature.

  • Sulfonylation: Add

    
     (12 mmol) dropwise. The reaction is usually rapid (30–60 mins).
    
  • Monitoring: TLC will show the disappearance of the polar N-H pyrrole and appearance of the non-polar protected product.

  • Workup: Dilute with water. Separate organic layer.[1][4][5] Wash with water and brine.[1] Dry over

    
    .[1][4]
    
  • Isolation: Concentrate to yield the product. Recrystallization from EtOH typically yields analytical grade material (Yield >90%).[1]

Protocol C: Direct Synthesis of 2-Acetyl Isomer (BF3 Method)

Use this if starting from already protected pyrrole.[1]

  • Dissolve 1-(phenylsulfonyl)pyrrole in DCM at 0°C.

  • Add Acetyl Chloride (1.1 eq).[1]

  • Add

    
     (1.1 - 1.5 eq) dropwise.[1]
    
  • Stir at RT for 12-24 hours.

  • Note: This reaction may produce 10-20% of the 3-isomer depending on exact temperature and concentration.[1] Chromatography is required.[1]

References

  • Seminal Regioselectivity Study (The "Kakushima" Paper): Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983).[2] Regioselective synthesis of acylpyrroles. Journal of Organic Chemistry, 48(19), 3214–3219. [1]

  • Friedel-Crafts Mechanistic Review: Anderson, H. J., & Loader, C. E. (1985).[1][2][5] The synthesis of 3-substituted pyrroles from pyrrole. Synthesis, 1985(04), 353-364.[1] [1]

  • Organoaluminum Intermediates: Padgett, L. W., et al. (2008).[1] Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron, 64(9), 2104-2112.[1] [1]

Sources

Comparative

Definitive Structural Assignment of 2-Acetyl-1-(phenylsulfonyl)pyrrole: A Comparative Validation Guide

Executive Summary: The Regioselectivity Conundrum In the functionalization of pyrroles, the 1-(phenylsulfonyl) group serves a dual purpose: it acts as a robust protecting group for the pyrrolic nitrogen and a steric dire...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Conundrum

In the functionalization of pyrroles, the 1-(phenylsulfonyl) group serves a dual purpose: it acts as a robust protecting group for the pyrrolic nitrogen and a steric director for electrophilic aromatic substitution (EAS).

A critical ambiguity arises during acylation. While standard Friedel-Crafts conditions (AlCl₃) typically favor the 3-position (beta) due to the steric bulk of the sulfonyl group and electronic deactivation, altering the Lewis acid to BF₃·OEt₂ can shift regioselectivity toward the 2-position (alpha).

The Problem: Distinguishing the 2-acetyl isomer from the 3-acetyl isomer using 1D NMR alone is often presumptive. Proton coupling constants (


) in substituted pyrroles are subtle and can be obscured by line broadening or solvent effects.
The Solution:  Single Crystal X-ray Diffraction (SC-XRD) provides the only absolute, legally defensible validation of the regiochemistry, torsion angles, and solid-state packing essential for Structure-Activity Relationship (SAR) modeling.

Comparative Technology Review

The following table objectively compares validation methods for 2-acetyl-1-(phenylsulfonyl)pyrrole.

FeatureX-Ray Crystallography (SC-XRD) ¹H / ¹³C NMR Spectroscopy Mass Spectrometry (HRMS)
Primary Output 3D Atom coordinates & Bond lengthsChemical shift (

) & Connectivity
Molecular Formula & Fragmentation
Regioselectivity Absolute (Visual confirmation of C2 vs C3)Inferential (Based on

-coupling patterns)
None (Isomers have identical mass)
Stereochemistry Defines absolute configuration & torsionRelative (requires NOESY/ROESY)None
Sample State Solid (Single Crystal required)SolutionGas/Ionized Phase
Limitations Requires crystal growth; time-intensiveAmbiguous if peaks overlap; solvent dependentCannot distinguish positional isomers
Verdict Gold Standard for Structure Proof Routine Screening ToolPurity Confirmation Only

Strategic Synthesis & Validation Workflow

To ensure high-fidelity validation, we must understand the synthetic origin of the ambiguity. The diagram below outlines the divergent pathways and the critical role of X-ray validation.

G Reactant 1-(Phenylsulfonyl)pyrrole Cond1 AlCl3 / AcCl (Steric Control) Reactant->Cond1 Cond2 BF3·OEt2 / AcCl (Orbital Control) Reactant->Cond2 Prod3 3-Acetyl Isomer (Major Product) Cond1->Prod3 Thermodynamic Prod2 2-Acetyl Isomer (Target) Cond2->Prod2 Kinetic Ambiguity NMR Ambiguity (Overlapping Signals) Prod3->Ambiguity Prod2->Ambiguity XRD X-Ray Crystallography (Definitive Proof) Ambiguity->XRD Resolution

Figure 1: Synthetic divergence in Friedel-Crafts acylation of sulfonyl pyrroles. The choice of Lewis acid dictates C2 vs. C3 selectivity, necessitating structural confirmation.

Detailed Experimental Protocols

Phase 1: Crystal Growth (The "Slow Evaporation" Method)

Obtaining diffraction-quality crystals is the bottleneck. For sulfonyl pyrroles, which are often mid-melting point solids (88–91 °C), a dual-solvent system is recommended.

  • Solubility Test: Dissolve 20 mg of the synthesized 2-acetyl-1-(phenylsulfonyl)pyrrole in minimal Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Layering: Carefully layer an equal volume of

    
    -Hexane or Pentane on top of the DCM solution in a narrow vial (NMR tube or 1-dram vial). Do not mix.
    
  • Equilibration: Cap the vial loosely (poke a pinhole in the cap) to allow slow diffusion and evaporation.

  • Observation: Store at 4°C in a vibration-free environment. Colorless, block-like crystals should appear within 48–72 hours.

    • Troubleshooting: If needles form (often indicative of rapid precipitation), re-dissolve and repeat with a slower evaporation rate (e.g., Parafilm with fewer holes).

Phase 2: X-Ray Data Collection & Refinement

This protocol ensures data integrity suitable for publication.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (using a cryostream) to minimize thermal motion of the sulfonyl group and improve resolution.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred for sulfur-containing organic molecules to reduce absorption issues compared to Cu sources.
  • Refinement Targets:

    • R-factor (

      
      ):  Aim for 
      
      
      
      (5%).
    • Goodness of Fit (S): Should approach 1.0.

    • Disorder: Check the

      
       group and the acetyl methyl group for rotational disorder.
      

Structural Analysis & Interpretation

Once the structure is solved, the following parameters confirm the 2-acetyl regiochemistry over the 3-acetyl alternative.

A. Connectivity Check (The "Visual Proof")

In the solved structure, locate the Nitrogen atom (N1).

  • 2-Acetyl: The carbonyl carbon is bonded to C2 (the carbon adjacent to N1). The distance

    
     will be effectively bridged by only one carbon atom.
    
  • 3-Acetyl: The carbonyl carbon is bonded to C3. There will be two carbon atoms (C2, C3) between N1 and the substituent.

B. Torsion Angles & Sterics

The 1-(phenylsulfonyl) group creates significant steric bulk.

  • Orthogonality: Expect the phenyl ring of the sulfonyl group to be twisted relative to the pyrrole plane (torsion angle often

    
    ) to minimize steric clash with the C2/C5 protons.
    
  • C2-Substituent Interaction: In the 2-acetyl isomer, the acetyl oxygen often shows a short intramolecular contact or weak hydrogen bond with the ortho-protons of the phenylsulfonyl ring, or repulsive steric strain that forces the acetyl group out of the pyrrole plane. This "twist" is a distinct crystallographic signature of C2-substitution in

    
    -sulfonyl pyrroles.
    

Workflow cluster_0 Crystallographic Pipeline Step1 Crystal Selection (Polarized Light Microscopy) Step2 Diffraction (100 K) (Mo-Kα Source) Step1->Step2 Step3 Structure Solution (Direct Methods/SHELXT) Step2->Step3 Step4 Refinement (Least Squares) Step3->Step4 Decision Is R1 < 0.05? Step4->Decision Decision->Step1 No (Recrystallize) Result Publishable CIF (Validates 2-Acetyl Structure) Decision->Result Yes

Figure 2: The iterative workflow for validating the crystal structure.

References

  • Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896–902. Link

    • Key Finding: Establishes the regioselectivity rules where AlCl3 favors C3 and BF3 favors C2.
  • Camarillo, E. A., Flores, H., Amador, P., & Bernès, S. (2007).[1] 2-Acetylpyrrole.[1][2] Acta Crystallographica Section E: Structure Reports Online, 63(5), o2593. Link

    • Key Finding: Provides comparative bond length d
  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective acylation of 1-(phenylsulfonyl)pyrrole. The Journal of Organic Chemistry, 48(19), 3214–3219. Link

    • Key Finding: The foundational text on manipulating Friedel-Crafts conditions for this specific molecule.
  • Grieb, J. G., & Ketcha, D. M. (1988). Synthesis of 2-Aryl-1-(phenylsulfonyl)pyrroles. Synthetic Communications, 18(16-17), 1915-1922. Link

    • Key Finding: Validates synthetic routes for C2 functionaliz

Sources

Validation

Cross-referencing spectroscopic data of synthesized 2-Acetyl-1-(phenylsulfonyl)pyrrole

Executive Summary This guide addresses the structural validation of 2-Acetyl-1-(phenylsulfonyl)pyrrole , a critical intermediate in the synthesis of pharmacologically active pyrrole derivatives. For researchers, the prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural validation of 2-Acetyl-1-(phenylsulfonyl)pyrrole , a critical intermediate in the synthesis of pharmacologically active pyrrole derivatives.

For researchers, the primary challenge with this molecule is regioisomerism . Direct Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole predominantly yields the 3-acetyl isomer, not the 2-acetyl target, due to the steric and electronic directing effects of the bulky sulfonyl group. Consequently, the only reliable synthetic route to the 2-isomer is the N-sulfonylation of a pre-existing 2-acetylpyrrole.

This document provides a cross-referenced spectroscopic analysis to distinguish the target product from its precursors and its most common regioisomeric impurity.

Synthetic Routes & Structural Context[1][2][3][4][5][6]

To ensure the integrity of the spectral data, one must understand the origin of the sample. The synthesis pathway dictates the impurity profile.

  • Route A (Correct): Base-mediated N-sulfonylation of 2-acetylpyrrole.

    • Major Product: 2-Acetyl-1-(phenylsulfonyl)pyrrole.

    • Key Impurity: Unreacted 2-acetylpyrrole.

  • Route B (Incorrect Regioselectivity): Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.

    • Major Product:3-Acetyl -1-(phenylsulfonyl)pyrrole (often >90% selectivity).

    • Observation: Researchers attempting Route B will isolate a product with the correct mass (

      
       249) but incorrect NMR coupling patterns.
      
Visualization: Synthesis Logic & Regiocontrol

SynthesisPathways cluster_legend Pathway Key Pyrrole Pyrrole AcetylPyrrole 2-Acetylpyrrole (Precursor) Pyrrole->AcetylPyrrole Acylation (Vilsmeier/Friedel-Crafts) SulfonylPyrrole 1-(Phenylsulfonyl)pyrrole Pyrrole->SulfonylPyrrole N-Protection Target TARGET: 2-Acetyl-1-(phenylsulfonyl)pyrrole AcetylPyrrole->Target Route A (Correct): NaH, PhSO2Cl (N-Protection) Isomer ISOMER (Impurity): 3-Acetyl-1-(phenylsulfonyl)pyrrole SulfonylPyrrole->Isomer Route B (Avoid): AcCl, AlCl3 (Steric directing to C3)

Figure 1: Synthetic pathways illustrating the origin of regioisomeric impurities. Route A is the required path for the 2-acetyl derivative.

Spectroscopic Cross-Referencing

The following data compares the Target (2-isomer) against its precursor and the 3-isomer.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 | Frequency:  400 MHz
FeatureTarget: 2-Acetyl-1-(phenylsulfonyl) Isomer: 3-Acetyl-1-(phenylsulfonyl) Precursor: 2-Acetylpyrrole
N-H Signal Absent Absent Broad singlet

9.5 - 10.5
Pyrrole H-3

7.0 - 7.1 (d,

Hz)

7.7 - 7.8 (Singlet-like/fine split)

6.9 - 7.0
Pyrrole H-5

7.9 - 8.0 (dd, Deshielded by

)

7.3 - 7.4 (Coupled to H-4)

6.2 - 6.3
Acetyl (-CH

)

2.45 - 2.55 (s)

2.40 - 2.50 (s)

2.44 (s)
Aromatic (

)
Multiplet

7.5 - 8.0
Multiplet

7.5 - 8.0
Absent

Critical Diagnostic:

  • H-3 vs H-5 Coupling: In the 2-acetyl target, H-3 is adjacent to the carbonyl and shows a distinct doublet (

    
     Hz). H-5 is strongly deshielded by the N-sulfonyl group.
    
  • In the 3-acetyl isomer, the proton at C-2 (adjacent to N) appears as a singlet or has a very small coupling constant (

    
     Hz), distinguishing it from the target.
    
Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (

)
Interpretation
N-H Stretch AbsentConfirms N-protection (disappearance of 3200-3400 band).
C=O (Ketone) 1665 - 1680Conjugated ketone. Slightly higher

than precursor due to electron-withdrawing

.
O=S=O (Asym) 1360 - 1380Diagnostic sulfonyl band 1.
O=S=O (Sym) 1170 - 1190Diagnostic sulfonyl band 2.

Experimental Protocol (Route A)

This protocol describes the synthesis of 2-Acetyl-1-(phenylsulfonyl)pyrrole via N-sulfonylation. This method avoids the formation of the 3-isomer.

Reagents:

  • 2-Acetylpyrrole (1.0 eq)[1]

  • Benzenesulfonyl chloride (1.2 eq)

  • Sodium Hydride (60% in oil, 1.5 eq) Alternative: NaOH + Phase Transfer Catalyst

  • THF (Anhydrous) or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-acetylpyrrole (10 mmol) in anhydrous THF (30 mL). Cool the solution to 0°C.

  • Deprotonation: Slowly add Sodium Hydride (15 mmol) portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange (formation of the pyrrolyl anion).
    
  • Addition: Add benzenesulfonyl chloride (12 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Quench: Carefully quench excess hydride with saturated

    
     solution (10 mL) at 0°C.
    
  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Structural Validation Logic

Use the following decision tree to validate your synthesized product.

ValidationLogic Start Sample Analysis (1H NMR) CheckNH Is N-H peak (~9-10 ppm) present? Start->CheckNH CheckAromatic Are Phenyl protons (7.5-8.0 ppm) present? CheckNH->CheckAromatic No ResultPrecursor ID: 2-Acetylpyrrole (Incomplete Reaction) CheckNH->ResultPrecursor Yes CheckCoupling Analyze Pyrrole Ring Coupling CheckAromatic->CheckCoupling Yes CheckAromatic->ResultPrecursor No ResultTarget ID: 2-Acetyl-1-(phenylsulfonyl)pyrrole (TARGET CONFIRMED) CheckCoupling->ResultTarget H3 doublet (J~3.8Hz) H5 deshielded ResultIsomer ID: 3-Acetyl-1-(phenylsulfonyl)pyrrole (WRONG ISOMER) CheckCoupling->ResultIsomer H2 singlet-like (J < 2Hz)

Figure 2: NMR logic tree for distinguishing the target from precursors and regioisomers.

References

  • Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-902. [Link]

  • Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983).[2] Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214-3219. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). N-(Phenylsulfonyl)pyrroles: Useful synthons in organic synthesis.[3] The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Acetyl-1-pyrroline (Analogous spectral data). National Institute of Standards and Technology. [Link]

Sources

Comparative

Comparative Guide: Synthetic Architectures for Polysubstituted Pyrroles

Executive Summary The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for blockbusters like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the "best" synthetic rout...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for blockbusters like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the "best" synthetic route is context-dependent.[1] While classical methods like the Paal-Knorr condensation offer reliability for simple substitution patterns, they often fail when faced with the steric demands and regiochemical complexity of modern drug candidates.

This guide objectively compares the classical Paal-Knorr Condensation against the modern Gold(I)-Catalyzed Cyclization of acetylenic amines. We analyze these routes based on atom economy, regiocontrol, and operational complexity to assist medicinal chemists in selecting the optimal pathway for their specific target.

The Classical Standard: Paal-Knorr Condensation

Core Philosophy: Thermodynamic Condensation. The Paal-Knorr reaction remains the industrial standard for synthesizing 2,5-disubstituted and 1,2,5-trisubstituted pyrroles. It relies on the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][3]

  • Mechanism: The reaction proceeds via hemiaminal formation followed by cyclization and dehydration. Detailed mechanistic studies by Amarnath (1991) confirmed that the rate-determining step is often the cyclization of the hemiaminal, not the initial nucleophilic attack.

  • Key Advantage: extremely high yields (>90%) for symmetrical substrates.

  • Critical Limitation: The "1,4-dicarbonyl bottleneck."[4] Synthesizing the specific 1,4-dicarbonyl precursor is often more difficult than the pyrrole synthesis itself, especially for unsymmetrical polysubstituted targets.

The Modern Challenger: Gold(I)-Catalyzed Hydroamination

Core Philosophy:


-Acid Activation.
Modern transition metal catalysis, particularly using Gold(I), allows for the construction of the pyrrole ring from acyclic precursors like alkynes and amines (or amino-alkynes) under mild conditions.
  • Mechanism: Au(I) acts as a soft Lewis acid, activating the alkyne

    
    -system toward nucleophilic attack by the amine (hydroamination), followed by cyclization and isomerization.
    
  • Key Advantage: Exceptional regiocontrol. The catalyst dictates the cyclization mode (5-endo-dig vs. 5-exo-dig), allowing access to difficult substitution patterns (e.g., 2,3,4-trisubstituted pyrroles) that are impossible via Paal-Knorr.

  • Critical Limitation: Catalyst cost and sensitivity to trace impurities (though modern ligands have improved robustness).

Comparative Performance Matrix

The following table contrasts the two methodologies based on critical process parameters (CPPs).

MetricPaal-Knorr CondensationGold(I)-Catalyzed Cyclization
Precursor Availability Low (Requires specific 1,4-dicarbonyls)High (Alkynes/Amines are commodities)
Regiocontrol Poor (Dictated by precursor symmetry)Excellent (Catalyst controlled)
Atom Economy Moderate (Loss of 2

H₂O)
High (Often 100% atom economical)
Reaction Conditions Harsh (Reflux, Acidic/Lewis Acid)Mild (RT to 50°C, Neutral)
Scalability High (Kg scale is routine)Moderate (Catalyst loading cost)
Tolerance Low (Acid-sensitive groups degrade)High (Tolerates esters, nitriles, halides)

Decision Logic & Mechanistic Pathways[1]

Figure 1: Synthetic Decision Matrix

Caption: A logic flow for selecting the optimal synthetic route based on substitution pattern and substrate sensitivity.

PyrroleDecisionTree Start Target: Polysubstituted Pyrrole CheckSym Is the substitution pattern symmetrical (2,5- or 3,4-)? Start->CheckSym YesSym Can you source/make the 1,4-dicarbonyl precursor? CheckSym->YesSym Yes NoSym Is Regiocontrol Critical? (e.g., 2,3,4-trisubstituted) CheckSym->NoSym No RoutePK Route A: Paal-Knorr (High Yield, Scalable) YesSym->RoutePK Yes RouteMCR Route C: Isocyanide MCR (High Diversity, 3+ Components) YesSym->RouteMCR No CheckSens Contains Acid-Sensitive Groups? NoSym->CheckSens Yes NoSym->RouteMCR No (Diversity priority) CheckSens->RoutePK No (Robust substrate) RouteAu Route B: Gold(I) Catalysis (High Regioselectivity, Mild) CheckSens->RouteAu Yes (Mild conditions needed)

Figure 2: Mechanistic Divergence

Caption: Comparison of the thermodynamic condensation (Paal-Knorr) vs. kinetic activation (Gold Catalysis).

MechanismComparison cluster_PK Paal-Knorr (Thermodynamic) cluster_Au Gold(I) Catalysis (Kinetic) PK_SM 1,4-Dicarbonyl + Amine PK_Inter Hemiaminal Intermediate PK_SM->PK_Inter Acid Cat. PK_Prod Pyrrole (- 2 H2O) PK_Inter->PK_Prod Cyclization (RDS) Au_SM Alkynyl Amine (or Ketone+Alkyne) Au_Act Au-Activated Alkyne (Pi-Complex) Au_SM->Au_Act [Au]+ Au_Prod Pyrrole (Isomerization) Au_Act->Au_Prod 5-endo-dig Cyclization

Validated Experimental Protocols

Protocol A: Classical Paal-Knorr Synthesis (Microwave Assisted)

Best for: Rapid synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole derivatives.

Reagents: 2,5-Hexanedione (1.0 equiv), Aniline derivative (1.0 equiv), p-Toluenesulfonic acid (p-TSA, 5 mol%), Ethanol.

  • Preparation: In a microwave-safe vial, dissolve 2,5-hexanedione (114 mg, 1 mmol) and the aniline derivative (1 mmol) in Ethanol (2 mL).

  • Catalysis: Add p-TSA (9.5 mg, 0.05 mmol). Cap the vial.

  • Reaction: Irradiate at 120°C for 10 minutes (or reflux for 3 hours under conventional heating).

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10 mL).

  • Isolation: The precipitate is filtered, washed with water, and recrystallized from EtOH/Water.

  • Validation:

    
    H NMR should show the disappearance of carbonyl signals and the emergence of the pyrrole singlet at 
    
    
    
    ~5.8 ppm (for 2,5-dimethyl substitution).
Protocol B: Gold(I)-Catalyzed Synthesis from Homopropargyl Azides

Best for: Regioselective synthesis of 2-substituted pyrroles under mild conditions.

Reagents: Homopropargyl azide (1.0 equiv), [Au(PPh


)Cl] (5 mol%), AgSbF

(5 mol%), DCM.
  • Catalyst Activation: In a flame-dried flask under Argon, mix [Au(PPh

    
    )Cl] (25 mg, 0.05 mmol) and AgSbF
    
    
    
    (17 mg, 0.05 mmol) in anhydrous DCM (2 mL) for 10 minutes. A white precipitate (AgCl) will form.
  • Addition: Filter the solution through a cannula into a solution of homopropargyl azide (1 mmol) in DCM (5 mL).

  • Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the azide spot.

  • Mechanism Check: The reaction proceeds via a gold-carbene intermediate followed by a 1,2-H shift.

  • Purification: Evaporate solvent and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: Confirm structure via NOESY NMR to verify regiochemistry of the substituents.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014).[5] Recent advances in the synthesis of pyrroles by multicomponent reactions.[2][3][4][5][6][7][8] Chemical Society Reviews, 43(13), 4633-4657. Link

  • Amarnath, V., Amarnath, K., Douglas, W. M., & Valentine, H. L. (1991). Mechanism of the Paal-Knorr pyrrole synthesis. The Journal of Organic Chemistry, 56(24), 6924-6931. Link

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.[3] Link

  • Li, P. H., Wang, X. C., & Li, X. (2024). Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. The Journal of Organic Chemistry. Link

  • Nazeri, M. T., & Shaabani, A. (2021).[9] Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool.[7][9] New Journal of Chemistry, 45, 21967-22011.[9] Link

Sources

Validation

Comparative Evaluation of Acylation Agents for 1-(Phenylsulfonyl)pyrrole

[1][2] Executive Summary The acylation of 1-(phenylsulfonyl)pyrrole represents a critical divergence from standard pyrrole chemistry. While free pyrrole undergoes electrophilic aromatic substitution (EAS) almost exclusiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The acylation of 1-(phenylsulfonyl)pyrrole represents a critical divergence from standard pyrrole chemistry. While free pyrrole undergoes electrophilic aromatic substitution (EAS) almost exclusively at the C2 (


) position, the introduction of the electron-withdrawing and sterically demanding N-phenylsulfonyl group allows for tunable regioselectivity.

This guide evaluates three primary acylation systems. The choice of agent and catalyst dictates the regiochemical outcome:

  • Hard Lewis Acids (AlCl₃/RCOCl): Invert selectivity to favor the C3 (

    
    )  position.
    
  • Soft/Medium Lewis Acids (BF₃·OEt₂/Anhydrides): Retain the kinetic C2 (

    
    )  selectivity.
    
  • Vilsmeier-Haack (POCl₃/DMF): Exclusively targets C2 (

    
    ) , regardless of the protecting group.
    

Mechanistic Grounding & Regiocontrol

The 1-(phenylsulfonyl) group serves two purposes: it protects the nitrogen from protonation/polymerization and acts as a "regio-director."

The "C3-Switch" Phenomenon

The sulfonyl group creates steric bulk around the C2/C5 positions. However, steric hindrance alone does not explain the C3 selectivity observed with aluminum chloride. The prevailing mechanism suggests the formation of a reactive organoaluminum intermediate.[1] The complexation of


 with the sulfonyl moiety effectively blocks the 

-positions or facilitates a thermodynamic equilibration to the

-isomer.

In contrast, weaker Lewis acids (like


) do not form this rigid directing complex, allowing the reaction to proceed via the kinetically favored pathway (C2 attack) driven by the natural electron density of the pyrrole ring.

Regioselectivity Substrate 1-(Phenylsulfonyl)pyrrole AlCl3 Reagent: RCOCl + AlCl3 (Hard Lewis Acid) Substrate->AlCl3 BF3 Reagent: (RCO)2O + BF3·OEt2 (Soft Lewis Acid) Substrate->BF3 Complex [Sulfonyl-Al-Complex] Steric Block of C2 AlCl3->Complex ProductC3 3-Acyl-1-(phenylsulfonyl)pyrrole (Major Product) Complex->ProductC3 Regio-inversion Kinetic Kinetic Control Direct EAS BF3->Kinetic ProductC2 2-Acyl-1-(phenylsulfonyl)pyrrole (Major Product) Kinetic->ProductC2 Normal Selectivity

Figure 1: Divergent pathways based on Lewis Acid hardness and complexation.

Comparative Evaluation of Agents

The following data summarizes the performance of different acylation systems on 1-(phenylsulfonyl)pyrrole.

Acylation SystemReagentsPrimary RegioisomerYield (Typical)Key AdvantageKey Limitation
Friedel-Crafts (Hard)

C3 (

)
60–85%Access to difficult

-position
Requires stoichiometric

; strictly anhydrous.
Friedel-Crafts (Soft)

C2 (

)
70–90%Milder conditions; retains

-selectivity
Difficult to separate if C2/C3 mixtures form.
Vilsmeier-Haack

C2 (

)
80–95%Extremely high regioselectivity for formylationLimited to formyl group (-CHO) only.
TFAA Activation

C2 (

)
50–70%Avoids metal catalystsLower atom economy; expensive reagents.
Critical Analysis
  • For Drug Discovery: If you need the 3-acyl isomer (common for mimicking tryptophan substructures), Protocol A (

    
    )  is the only viable direct route. Indirect routes (blocking C2 with halogens) are inefficient.
    
  • For Scale-up: The Vilsmeier reaction is the most robust for C2-functionalization, but for C-acylation (ketones), the Anhydride/

    
      method is preferred over acid chlorides due to easier handling and less corrosive byproducts.
    

Detailed Experimental Protocols

Protocol A: C3-Selective Acylation (The "Kakushima" Method)

Target: 3-Acetyl-1-(phenylsulfonyl)pyrrole

Rationale: Aluminum chloride is used in stoichiometric excess to complex the sulfonyl group, forcing the incoming electrophile to the 3-position. Dichloromethane (DCM) is the solvent of choice for its non-coordinating nature.

Workflow Diagram:

Workflow Step1 PREP: Dissolve AlCl3 (2.5 eq) in DCM Cool to 0°C Step2 ADDITION 1: Add Acyl Chloride (1.2 eq) Form Acylium Ion Step1->Step2 Step3 ADDITION 2: Dropwise add Substrate in DCM Maintain 0-5°C Step2->Step3 Step4 REACTION: Warm to RT Stir 2-4 hours Step3->Step4 Step5 QUENCH: Pour into Ice/HCl (Exothermic!) Step4->Step5 Step6 ISOLATION: Wash (NaHCO3), Dry (MgSO4) Recrystallize Step5->Step6

Figure 2: Step-by-step workflow for C3-selective acylation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under

    
    . Add anhydrous 
    
    
    
    (2.5 equiv) and dry DCM (0.2 M concentration relative to substrate).
  • Activation: Cool the slurry to 0°C. Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 min to generate the acylium complex.

  • Addition: Dissolve 1-(phenylsulfonyl)pyrrole (1.0 equiv) in a minimum volume of dry DCM. Add this solution dropwise to the

    
     mixture over 20 minutes. Note: The solution will darken.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (the starting material is non-polar; the product is more polar).

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 1N HCl. Caution: Vigorous gas evolution (

    
    ).
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with sat.

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The 3-acyl isomer typically solidifies and can be recrystallized from EtOAc/Hexanes.

Protocol B: C2-Selective Acylation

Target: 2-Acetyl-1-(phenylsulfonyl)pyrrole

Rationale: Boron trifluoride etherate is a weaker Lewis acid that catalyzes the reaction without forming the bulky blocking complex, reverting selectivity to the natural C2 position.

Procedure Summary:

  • Dissolve 1-(phenylsulfonyl)pyrrole in DCM at 0°C.

  • Add Acetic Anhydride (1.2 equiv).

  • Add

    
     (1.2 equiv) slowly.
    
  • Stir at RT for 8–12 hours.

  • Quench with water/NaHCO3. Isolate via chromatography (C2 isomer is often less polar than C3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Mixture of C2/C3) Lewis Acid too weak or old; Temperature too high.Use fresh, anhydrous

. Keep addition strictly at 0°C.
Desulfonylation (Loss of protecting group) Reaction conditions too harsh (Acid hydrolysis).Reduce reaction time. Ensure Quench is done into cold, dilute acid, not hot water.
Polymerization (Black Tar) Substrate concentration too high; Exotherm uncontrolled.Dilute reaction to 0.1 M. Add substrate slower.
Incomplete Conversion Moisture in

.
Resublime

or purchase fresh ampoules.

References

  • Kakushima, M., et al. (1983).[2] "Regioselective synthesis of acylpyrroles." The Journal of Organic Chemistry, 48(19), 3214–3219.

    • Seminal paper defining the AlCl3 vs BF3 regioselectivity switch.
  • Rokach, J., et al. (1981). "Synthesis of 3-substituted pyrroles." Tetrahedron Letters, 22(49), 4901-4904.

    • Establishes the utility of the phenylsulfonyl group for beta-functionaliz
  • Anderson, H. J., & Lee, S. F. (1968). "Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole." Canadian Journal of Chemistry, 46(1), 405-408.

    • Early characterization of the electronic effects of the sulfonyl group.
  • Bray, B. L., et al. (1990). "A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole." The Journal of Organic Chemistry, 55, 6317-6328.

    • Detailed optimization and mechanistic study of the organoaluminum intermedi

Sources

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Reactant of Route 1
Reactant of Route 1
2-Acetyl-1-(phenylsulfonyl)pyrrole
Reactant of Route 2
Reactant of Route 2
2-Acetyl-1-(phenylsulfonyl)pyrrole
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